Product packaging for Cephalochromin(Cat. No.:CAS No. 25908-26-3)

Cephalochromin

Cat. No.: B1194677
CAS No.: 25908-26-3
M. Wt: 518.5 g/mol
InChI Key: JGQBYBXYRUCBQY-UHFFFAOYSA-N
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Description

Cephalochromin is an organooxygen compound and an organic heterotricyclic compound.
This compound has been reported in Pyrenochaeta nobilis, Plenodomus influorescens, and Verticillium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O10 B1194677 Cephalochromin CAS No. 25908-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQBYBXYRUCBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948813
Record name Cephalochromin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25908-26-3
Record name Cephalochromin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalochromin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Bioactivity of Cephalochromin from Verticillium sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Verticillium comprises a diverse group of fungi, many of which are known plant pathogens.[1][2] However, these fungi also represent a potential source of novel bioactive compounds. One such compound is Cephalochromin, a polyketide with a complex dimeric structure. This document serves as a comprehensive resource on this compound, with a focus on its discovery from Verticillium sp. and its potential applications in drug development.

Discovery and Physicochemical Properties

This compound was first reported in 1975 by Matsumoto and colleagues, who isolated it from the fungus Verticillium sp. K-113.[1] It is an organooxygen compound with the molecular formula C₂₈H₂₂O₁₀ and a molecular weight of 518.5 g/mol .[3]

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular FormulaC₂₈H₂₂O₁₀
Molecular Weight518.5 g/mol
IUPAC Name5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one
CAS Number25908-26-3

Experimental Protocols

Generalized Isolation and Purification of this compound from Verticillium sp.

While the detailed experimental protocol from the original discovery by Matsumoto et al. is not available in the accessible literature, a general methodology for the isolation of this compound and similar fungal polyketides can be outlined as follows. This generalized protocol is based on common techniques for natural product isolation from fungal sources.

Diagram 1: Generalized Workflow for this compound Isolation

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Verticillium sp. in a suitable liquid medium Harvest 2. Harvest of fungal mycelium and culture filtrate Fermentation->Harvest Extraction 3. Solvent extraction of mycelium and filtrate (e.g., with ethyl acetate) Harvest->Extraction Crude_Extract 4. Concentration of the solvent to yield a crude extract Extraction->Crude_Extract Chromatography1 5. Column chromatography (e.g., silica gel) for initial fractionation Crude_Extract->Chromatography1 Chromatography2 6. Further chromatographic purification (e.g., Sephadex, HPLC) of active fractions Chromatography1->Chromatography2 Pure_Compound 7. Isolation of pure this compound Chromatography2->Pure_Compound

Caption: A generalized workflow for the isolation and purification of this compound.

  • Fermentation: Verticillium sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature and agitation to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are separated. Both are typically extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and further purification by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms.

Biological Activity Assays

The antibacterial activity of this compound can be assessed by determining its minimum inhibitory concentration (MIC) against various bacterial strains using the broth microdilution method.

  • Bacterial Culture: Prepare a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

The cytotoxic effect of this compound on cancer cell lines (e.g., A549 human non-small-cell lung cancer cells) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Activities and Mechanism of Action

This compound has been shown to possess significant antibacterial and anticancer activities.

Antibacterial Activity

This compound exhibits antibacterial activity through the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[3] This mode of action is distinct from that of many commonly used antibiotics.

Table 2: Antibacterial Activity of this compound [3]

TargetIC₅₀ (µM)
Staphylococcus aureus FabI1.9
Escherichia coli FabI1.8

The inhibition of FabI disrupts the synthesis of bacterial cell membranes, leading to bacterial cell death. The correlation between FabI inhibition and antibacterial activity has been confirmed by the reduced susceptibility of a FabI-overexpressing S. aureus strain to this compound.[3]

Anticancer Activity

This compound has demonstrated potent growth-inhibitory and apoptotic activity against human lung cancer A549 cells.[4]

Table 3: Anticancer Activity of this compound [4]

Cell LineIC₅₀ (µM) at 48h
A549 (Human non-small-cell lung cancer)2.8

The mechanism of its anticancer action involves the induction of G0/G1 cell cycle arrest and apoptosis through mitochondrial disruption.[4]

Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis in A549 Cells

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis This compound This compound Cyclins_CDKs Cyclin D1, Cyclin E, Cdk2, Cdk4 (Down-regulation) This compound->Cyclins_CDKs ROS ROS Generation This compound->ROS Survivin Survivin (Down-regulation) This compound->Survivin G0G1_Arrest G0/G1 Phase Arrest Cyclins_CDKs->G0G1_Arrest Apoptosis Apoptotic Cell Death G0G1_Arrest->Apoptosis MMP_Loss Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP_Loss MMP_Loss->Apoptosis Survivin->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.

This compound treatment leads to a down-regulation of key cell cycle proteins, including cyclin D1, cyclin E, Cdk2, and Cdk4, resulting in cell cycle arrest at the G0/G1 phase.[4] Furthermore, it induces the generation of reactive oxygen species (ROS) and a subsequent loss of the mitochondrial membrane potential, key events in the intrinsic pathway of apoptosis.[4] The down-regulation of the anti-apoptotic protein survivin also contributes to the induction of apoptotic cell death.[4]

Conclusion and Future Perspectives

This compound, a secondary metabolite from Verticillium sp., demonstrates promising antibacterial and anticancer properties through distinct mechanisms of action. Its inhibition of the bacterial FabI enzyme presents a potential avenue for the development of new antibiotics. Moreover, its ability to induce apoptosis in cancer cells suggests its potential as a lead compound for novel anticancer therapies. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and exploration of its activity against a broader range of pathogens and cancer cell lines. The development of synthetic analogs could also lead to compounds with improved potency and pharmacokinetic properties.

References

Cephalochromin: A Fungal Metabolite with Potent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephalochromin, a dimeric naphtho-γ-pyrone produced by various fungal species, has emerged as a secondary metabolite of significant scientific interest. Initially recognized for its antibacterial properties, recent research has unveiled its potent anticancer activities, positioning it as a promising candidate for further investigation in drug development. This document provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanisms of action, and key experimental data. It includes detailed protocols for its extraction and for evaluating its biological activities, supplemented with workflow and signaling pathway diagrams to facilitate a deeper understanding for researchers in oncology, microbiology, and natural product chemistry.

Chemical and Physical Properties

This compound is a structurally complex molecule belonging to the bis-naphtho-γ-pyrone class. It is characterized by a dimeric structure formed from two identical naphthopyrone monomers.

  • Molecular Formula : C₂₈H₂₂O₁₀[1][2]

  • Molecular Weight : 518.47 g/mol [3]

  • Chemical Name : 5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one[1]

  • Appearance : Typically isolated as a colored solid.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs).[4][5][6] The biosynthesis of dimeric naphtho-γ-pyrones like this compound follows a multi-step pathway. While the specific gene cluster for this compound has not been fully elucidated, the general pathway involves the synthesis of a monomeric naphthopyrone unit by a PKS enzyme, followed by an oxidative coupling reaction to form the final dimeric structure. This dimerization is often catalyzed by enzymes such as laccases, which mediate regio- and atropselective phenol coupling.[7][8]

Cephalochromin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Fungal Polyketide Synthase (PKS) acetyl_coa->pks Primary Metabolism monomer Naphthopyrone Monomer pks->monomer laccase Laccase-mediated Oxidative Coupling monomer->laccase This compound This compound laccase->this compound

Caption: Generalized biosynthetic pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits significant biological activity, most notably in the realms of anticancer and antibacterial research.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in non-small-cell lung cancer (A549) and acute myeloid leukemia (AML).[9][10]

Mechanism of Action: The anticancer effect is multifactorial, primarily targeting mitochondrial function to induce apoptosis and arresting the cell cycle.[7][9]

  • Induction of Oxidative Stress: this compound treatment leads to a marked increase in reactive oxygen species (ROS).[9][11]

  • Mitochondrial Disruption: The rise in ROS causes a loss of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptosis pathway.[7][11]

  • Regulation of Apoptotic Proteins: It downregulates anti-apoptotic proteins like survivin and Bcl-xL.[9]

  • Caspase Activation: The mitochondrial disruption leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[7][9]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

  • Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by downregulating the expression of key regulatory proteins, including cyclin D1, cyclin E, Cdk2, and Cdk4.[7][9][11]

  • Autophagy Induction: The compound has also been shown to trigger the expression of the autophagy marker LC3 II.[7][9]

Cephalochromin_Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros bcl ↓ Bcl-xL ↓ Survivin This compound->bcl cas8 Caspase-8 Activation This compound->cas8 cyclins ↓ Cyclin D1 ↓ Cyclin E This compound->cyclins cdks ↓ Cdk2 ↓ Cdk4 This compound->cdks mito Mitochondrial Disruption ros->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp cas9 Caspase-9 Activation mmp->cas9 bcl->cas9 inhibits cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis arrest G0/G1 Phase Arrest cyclins->arrest cdks->arrest

Caption: Anticancer signaling pathways activated by this compound.

Antibacterial Activity

This compound is an effective antibacterial agent against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[12]

Mechanism of Action: Its antibacterial effect stems from the targeted inhibition of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[12] FabI is a crucial enzyme in the bacterial type II fatty acid synthase (FAS-II) system, which is essential for membrane biosynthesis. By inhibiting FabI, this compound disrupts fatty acid production, leading to bacterial cell death. This mechanism is distinct from many common antibiotics, suggesting potential for use against resistant strains.[12]

Cephalochromin_Antibacterial_Mechanism This compound This compound fabI Enoyl-ACP Reductase (FabI) This compound->fabI Inhibits fas Fatty Acid Biosynthesis (FAS-II) fabI->fas Catalyzes membrane Bacterial Membrane Integrity Disrupted fas->membrane Required for death Bacterial Cell Death membrane->death

Caption: Antibacterial mechanism of action for this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Anticancer Activity of this compound

Cell Line Cancer Type Assay IC₅₀ Value Exposure Time Citation(s)
A549 Non-Small-Cell Lung Cancer Growth Inhibition 2.8 µM 48 h [7][9][11]
Various AML Acute Myeloid Leukemia Cytotoxicity (MTT) 0.45 to >20 µM 72 h [10]

| Healthy PBMC | Normal Blood Cells | Cytotoxicity (MTT) | 3.7 to 8.8 µM | 72 h |[10] |

Table 2: Antibacterial Activity of this compound

Target Organism Assay IC₅₀ Value Citation(s)
FabI Enzyme Staphylococcus aureus Enzyme Inhibition 1.9 µM [12]

| FabI Enzyme | Escherichia coli | Enzyme Inhibition | 1.8 µM |[12] |

Experimental Protocols

This section provides detailed methodologies for the extraction and biological evaluation of this compound.

Extraction and Purification from Fungal Culture

This protocol describes a general method for isolating this compound from a liquid fermentation broth of a producing fungus, such as Cosmospora vilior.

Extraction_Workflow A 1. Fungal Fermentation (Liquid Culture) B 2. Harvest Culture (Separate Mycelia and Broth via Filtration) A->B C 3. Liquid-Liquid Extraction (Extract broth with Ethyl Acetate) B->C D 4. Concentration (Evaporate solvent under reduced pressure) C->D E 5. Chromatographic Purification (e.g., Silica Gel Column Chromatography) D->E F 6. Further Purification (e.g., Preparative HPLC) E->F G 7. Pure this compound (Verify by NMR, MS) F->G

Caption: Workflow for this compound extraction and purification.

Methodology:

  • Fermentation: Cultivate the producing fungal strain (e.g., Cosmospora vilior) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for a period sufficient for metabolite production (typically 14-21 days).

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter medium.

  • Solvent Extraction: Transfer the filtered broth to a separatory funnel. Perform liquid-liquid extraction three times with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.

  • Concentration: Evaporate the combined organic solvent in vacuo using a rotary evaporator to yield a crude extract.

  • Primary Purification (Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a step gradient of increasing polarity, for example, hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, ... 0:1) followed by ethyl acetate-methanol mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.

  • Secondary Purification (HPLC):

    • Concentrate the pooled fractions containing the target compound.

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[13][14]

MTT_Assay_Workflow A 1. Cell Seeding (Seed cells in 96-well plate, incubate 24h) B 2. Compound Treatment (Add serial dilutions of this compound) A->B C 3. Incubation (e.g., 48h at 37°C, 5% CO₂) B->C D 4. Add MTT Reagent (Add 10-20 µL of 5 mg/mL MTT solution) C->D E 5. Formazan Formation (Incubate 3-4h at 37°C) D->E F 6. Solubilization (Add DMSO or SDS to dissolve crystals) E->F G 7. Absorbance Reading (Measure at ~570 nm with plate reader) F->G H 8. Data Analysis (Calculate % viability and IC₅₀) G->H

References

A Technical Guide to the Spectroscopic Data of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Cephalochromin, a natural product with significant biological activity. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. It includes a compilation of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular FormulaC₂₈H₂₂O₁₀[PubChem CID: 160115][1]
Molecular Weight518.5 g/mol [PubChem CID: 160115][1]
Precursor Ion (m/z)[M-H]⁻: 517.1136[PubChem CID: 160115][1]
Precursor Ion (m/z)[M-H]⁻: 517.1140204[PubChem CID: 160115][1]
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solventλmax (nm)Source
Ethanol235, 278, 325 (shoulder), 410[Matsumoto et al., 1975][2]
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentSource
3400O-H stretching[Matsumoto et al., 1975][2]
1620C=O stretching (chelated)[Matsumoto et al., 1975][2]
1580Aromatic C=C stretching[Matsumoto et al., 1975][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of natural products and are inferred from the available literature.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • A full scan mass spectrum is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion (e.g., m/z 517.11) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region, providing information about its chromophores.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent, such as ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A quartz cuvette is filled with the solvent to serve as a blank.

    • Another quartz cuvette is filled with the this compound solution.

    • The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

    • The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: The solid, purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the KBr pellet or salt plate is recorded.

    • The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Signaling Pathway of this compound in A549 Human Non-Small-Cell Lung Cancer Cells

This compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells.[3] The following diagram illustrates the proposed signaling pathway based on the observed molecular changes.

Cephalochromin_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Disruption (Loss of MMP) This compound->Mitochondria ROS Increased ROS Generation This compound->ROS Cyclins_CDKs Down-regulation of: - Cyclin D1 - Cyclin E - Cdk2 - Cdk4 This compound->Cyclins_CDKs Survivin Down-regulation of Survivin This compound->Survivin Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Mitochondria G0_G1_Arrest G0/G1 Cell Cycle Arrest Cyclins_CDKs->G0_G1_Arrest G0_G1_Arrest->Apoptosis Survivin->Apoptosis

Caption: Proposed signaling pathway of this compound in A549 lung cancer cells.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Start Isolation & Purification of This compound MS Mass Spectrometry (MS) Start->MS UV_Vis UV-Vis Spectroscopy Start->UV_Vis IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Data_Analysis Data Analysis & Structure Elucidation MS->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Report Technical Guide Generation Data_Analysis->Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Cephalochromin as a FabI Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalochromin, a secondary metabolite produced by various fungi, has been identified as a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and overall viability. The distinct nature of the bacterial FAS-II pathway compared to the human type I fatty acid synthase (FASN) makes FabI an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a FabI inhibitor, including its inhibitory activity, cellular effects, and the experimental evidence supporting its mode of action. While detailed kinetic and structural interaction data for this compound are not yet publicly available, this guide consolidates the existing knowledge and provides generalized experimental protocols relevant to its study.

Introduction: FabI as a Key Antibacterial Target

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway presents a promising source of new drug targets due to its essentiality for bacterial survival and its significant structural differences from the mammalian fatty acid synthase (FASN) system[1].

FabI, or enoyl-acyl carrier protein reductase, catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final and rate-limiting step in the fatty acid elongation cycle[2]. Inhibition of FabI disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes, leading to the cessation of growth and, ultimately, cell death. The validation of FabI as an antibacterial target has been established through the action of well-known inhibitors like triclosan[1].

This compound, a naphtho-gamma-pyrone discovered from a fungal secondary metabolite, has been identified as the first FabI-directed antibacterial of microbial origin[3][4]. Its activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, highlights its potential as a lead compound for further antibiotic development.

Mechanism of Action of this compound

  • Direct Enzyme Inhibition: this compound has been shown to inhibit the enzymatic activity of purified FabI from both Staphylococcus aureus and Escherichia coli in a concentration-dependent manner[3][4].

  • Inhibition of Cellular Fatty Acid Synthesis: The inhibitory activity of this compound against FabI correlates well with its ability to block the incorporation of acetate into fatty acids in bacterial cells. This demonstrates that the enzymatic inhibition observed in vitro translates to the disruption of the fatty acid synthesis pathway within the cellular environment[4].

  • Target-Specific Resistance: Overexpression of the fabI gene in S. aureus leads to a significant reduction in the susceptibility of the bacteria to this compound. This classic genetic validation provides strong evidence that FabI is the specific intracellular target of this compound's antibacterial activity[4].

The proposed mechanism of action is the binding of this compound to the FabI enzyme, likely at or near the active site, thereby preventing the binding of its natural substrate, enoyl-ACP, and halting the fatty acid elongation cycle.

cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP FabH/FabF Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabZ/FabA Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Elongation Cycles Disruption of\nFatty Acid Synthesis Disruption of Fatty Acid Synthesis Acyl-ACP->Disruption of\nFatty Acid Synthesis This compound This compound FabI FabI This compound->FabI Inhibition Compromised\nCell Membrane Integrity Compromised Cell Membrane Integrity Disruption of\nFatty Acid Synthesis->Compromised\nCell Membrane Integrity Inhibition of\nBacterial Growth Inhibition of Bacterial Growth Compromised\nCell Membrane Integrity->Inhibition of\nBacterial Growth

Figure 1: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through both enzymatic and microbiological assays. The available data is summarized in the tables below.

Table 1: In Vitro FabI Inhibition by this compound
Enzyme SourceIC50 (µM)Reference
Staphylococcus aureus FabI1.9[3][4]
Escherichia coli FabI1.8[3][4]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half.

Table 2: Antibacterial Activity of this compound
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 8
Staphylococcus aureusQuinolone-Resistant (QRSA)2 - 8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed experimental protocols for the study of this compound as a FabI inhibitor have not been explicitly published in full. However, based on standard methodologies for evaluating FabI inhibitors, the following generalized protocols can be adapted.

FabI Enzyme Inhibition Assay (Generalized Protocol)

This assay spectrophotometrically measures the inhibition of FabI by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Materials:

  • Purified FabI enzyme (S. aureus or E. coli)

  • NADH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and crotonoyl-CoA in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the reaction by adding the purified FabI enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

  • Determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Fatty Acid Synthesis Inhibition Assay (Generalized Protocol)

This assay measures the effect of this compound on the synthesis of new fatty acids in whole bacterial cells by tracking the incorporation of a radiolabeled precursor.

Materials:

  • Bacterial culture (S. aureus or E. coli)

  • Growth medium (e.g., Tryptic Soy Broth)

  • [¹⁴C]-acetate (radiolabeled precursor)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add different concentrations of this compound. Include a no-inhibitor control.

  • Incubate the cultures for a short period (e.g., 15-30 minutes) at 37°C with shaking.

  • Add a fixed amount of [¹⁴C]-acetate to each tube and continue the incubation for a defined period (e.g., 1 hour) to allow for its incorporation into newly synthesized fatty acids.

  • Stop the reaction and harvest the cells by centrifugation.

  • Wash the cell pellets to remove unincorporated [¹⁴C]-acetate.

  • Extract the total lipids from the cell pellets using an appropriate organic solvent mixture (e.g., chloroform:methanol).

  • Measure the radioactivity of the lipid extracts using a scintillation counter.

  • Calculate the percent inhibition of [¹⁴C]-acetate incorporation for each this compound concentration relative to the control.

cluster_screening Screening Workflow for FabI Inhibitors Compound Library Compound Library Primary Screen In Vitro FabI Enzyme Assay Compound Library->Primary Screen Hit Identification Identify Compounds with IC50 < Threshold Primary Screen->Hit Identification Secondary Screen Cellular Fatty Acid Synthesis Assay Hit Identification->Secondary Screen Active Compounds Lead Confirmation Confirm Inhibition of Cellular Pathway Secondary Screen->Lead Confirmation MIC Determination Antibacterial Susceptibility Testing Lead Confirmation->MIC Determination Confirmed Hits Lead Candidate Potent Antibacterial with Confirmed Target MIC Determination->Lead Candidate

Figure 2: Generalized experimental workflow for the identification and validation of FabI inhibitors.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for this compound has not been published, initial findings from Zheng et al. (2007) provide a crucial insight. The study reported that the methylether derivatives of this compound did not exhibit any inhibitory activity against FabI[4]. This suggests that the free hydroxyl groups on the naphtho-gamma-pyrone skeleton are essential for its interaction with the FabI enzyme and its subsequent inhibitory effect. These hydroxyl groups may be involved in forming key hydrogen bonds within the enzyme's active site.

Conclusion and Future Directions

This compound has been firmly established as a direct inhibitor of the bacterial enzyme FabI, leading to the disruption of fatty acid synthesis and subsequent inhibition of bacterial growth. Its activity against clinically relevant drug-resistant strains of S. aureus makes it an interesting natural product lead for antibiotic development.

However, a significant amount of research is still required to fully characterize its potential. Key areas for future investigation include:

  • Detailed Kinetic Analysis: Determination of the kinetic parameters (Ki, Kon, Koff) is crucial for understanding the binding affinity and residence time of this compound on the FabI enzyme.

  • Structural Studies: X-ray crystallography or cryo-electron microscopy of the this compound-FabI complex would provide invaluable insights into the precise binding mode and the specific molecular interactions, which would guide rational drug design for improved analogs.

  • Molecular Docking and Modeling: In the absence of experimental structural data, computational docking studies could predict the binding pose and interactions of this compound with the FabI active site.

  • Spectrum of Activity: A broader evaluation of the antibacterial spectrum of this compound against a wider range of Gram-positive and Gram-negative pathogens is needed.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial properties of Cephalochromin, a fungal secondary metabolite. The document focuses on its mechanism of action, available quantitative data on its inhibitory activity, and the experimental protocols used for its evaluation.

Introduction

This compound is a naphtho-γ-pyrone compound that has been identified as an antibacterial agent of microbial origin. Its primary mechanism of action distinguishes it from many other classes of antibiotics, making it a subject of interest for further research and development in the fight against bacterial infections. This guide synthesizes the current understanding of this compound's antibacterial spectrum and the methodologies to assess it.

Data Presentation: Inhibitory Activity of this compound

Table 1: IC50 Values of this compound against Bacterial FabI Enzymes

Target EnzymeBacterial SpeciesIC50 (µM)Reference
FabIStaphylococcus aureus1.9[1]
FabIEscherichia coli1.8[1]

It has been reported that the FabI-inhibitory activity of this compound correlates well with its antibacterial activity and the inhibition of cellular fatty acid biosynthesis.[1] Furthermore, a Staphylococcus aureus strain overexpressing FabI exhibited reduced susceptibility to this compound, providing strong evidence that its mode of antibacterial action is via the inhibition of FabI.[1]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound's antibacterial effect stems from its targeted inhibition of FabI, a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FASII). This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the elongation cycle of fatty acid synthesis, leading to the depletion of necessary membrane components and ultimately inhibiting bacterial growth.

cluster_FASII Bacterial Fatty Acid Biosynthesis (FASII) Acetyl-CoA Acetyl-CoA Elongation_Cycle Fatty Acid Elongation Cycle Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Acyl_Carrier_Protein->Elongation_Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP FabI Enoyl-ACP Reductase (FabI) Enoyl-ACP->FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP Acyl-ACP->Elongation_Cycle Next cycle Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids This compound This compound This compound->FabI Inhibits

This compound's mechanism of action via FabI inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial properties.

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay

Start Start Prep_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prep_Bacteria Prep_this compound Prepare serial dilutions of this compound in Mueller-Hinton Broth (MHB) Start->Prep_this compound Inoculate_Plate Inoculate microtiter plate wells containing this compound dilutions with bacterial suspension Prep_Bacteria->Inoculate_Plate Prep_this compound->Inoculate_Plate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate_Plate->Controls Incubate Incubate plates at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity to determine the lowest concentration with no growth Incubate->Read_Results End MIC Value Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final volume and bacterial concentration as per CLSI guidelines.

  • Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

The inhibitory effect of this compound on the FabI enzyme can be quantified by monitoring the oxidation of NADH to NAD+ spectrophotometrically.

Workflow for FabI Inhibition Assay

Start Start Prepare_Reaction Prepare reaction mixture: Buffer, NADH, and purified FabI enzyme Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of this compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction by adding the substrate (e.g., crotonoyl-CoA) Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm (NADH oxidation) over time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate the initial velocity of the reaction for each This compound concentration Monitor_Absorbance->Calculate_Activity Determine_IC50 Plot percent inhibition vs. concentration and determine the IC50 value Calculate_Activity->Determine_IC50 End IC50 Value Determine_IC50->End

Workflow for the FabI enzyme inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing a suitable buffer, NADH, and a specific concentration of purified FabI enzyme.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in an appropriate solvent) are added to the wells. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, for example, crotonoyl-CoA.

  • Spectrophotometric Monitoring: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a set period using a microplate reader.

  • Data Analysis: The initial velocity of the reaction is calculated for each this compound concentration. The percentage of inhibition is determined relative to the control reaction. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound presents a targeted approach to antibacterial therapy through the inhibition of the FabI enzyme, a key component of the bacterial fatty acid biosynthesis pathway. While quantitative data on its broad-spectrum activity is limited, its potent inhibition of FabI in both S. aureus and E. coli suggests its potential as a lead compound for the development of new antibiotics. Further studies are warranted to establish a comprehensive antibacterial spectrum and to evaluate its in vivo efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

Cephalochromin: A Fungal Metabolite with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cephalochromin, a dimeric naphtho-γ-pyrone first isolated from the fungus Cephalosporium, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Anticancer Activity

This compound has demonstrated notable antiproliferative and pro-apoptotic effects, particularly against non-small cell lung cancer.

Quantitative Data on Anticancer Effects
Cell LineAssay TypeParameterValueIncubation Time (h)Reference
A549 (Human Non-Small-Cell Lung Cancer)Growth InhibitionIC502.8 µM48[1]
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Studies on A549 human non-small-cell lung cancer cells have revealed that this compound exerts its anticancer effects through a multi-pronged mechanism involving cell cycle arrest and the induction of apoptosis.[1]

This compound induces cell cycle arrest at the G0/G1 phase.[1] This is achieved through the downregulation of key proteins that regulate the cell cycle, including:

  • Cyclin D1

  • Cyclin E

  • Cyclin-dependent kinase 2 (Cdk2)

  • Cyclin-dependent kinase 4 (Cdk4)

G0_G1_Arrest This compound This compound CyclinD1 CyclinD1 This compound->CyclinD1 CyclinE CyclinE This compound->CyclinE Cdk2 Cdk2 This compound->Cdk2 Cdk4 Cdk4 This compound->Cdk4 G0G1_Progression G0/G1 Phase Progression CyclinD1->G0G1_Progression CyclinE->G0G1_Progression Cdk2->G0G1_Progression Cdk4->G0G1_Progression

Figure 1: this compound-induced G0/G1 cell cycle arrest pathway.

This compound triggers programmed cell death (apoptosis) through the mitochondrial-mediated pathway.[1] Key events in this process include:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.

  • Loss of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential.

  • Downregulation of Anti-apoptotic Proteins: The expression of anti-apoptotic proteins such as survivin and Bcl-xL is reduced.

  • Activation of Caspase Cascade: this compound induces the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.

  • Cleavage of PARP: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Induction of Autophagy: An increase in the expression of the autophagy marker LC3 II has also been observed.[1]

Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Survivin Survivin This compound->Survivin Bcl_xL Bcl-xL This compound->Bcl_xL Caspase8 Caspase-8 This compound->Caspase8 MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 MMP->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2: Apoptotic signaling pathway induced by this compound.

Experimental Protocols
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

  • Cell Treatment: Treat A549 cells with this compound for the desired time.

  • Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protein Extraction: Treat A549 cells with this compound, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: General workflow for Western Blot analysis.

Antibacterial Activity

This compound has been identified as a promising antibacterial agent that targets a key enzyme in bacterial fatty acid synthesis.

Quantitative Data on Antibacterial Effects
Target/OrganismAssay TypeParameterValueReference
Staphylococcus aureus FabIEnzyme InhibitionIC501.9 µM
Escherichia coli FabIEnzyme InhibitionIC501.8 µM
Mechanism of Action: Inhibition of FabI

This compound's antibacterial activity stems from its ability to inhibit the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI). FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and survival. By inhibiting FabI, this compound disrupts fatty acid synthesis, leading to bacterial growth inhibition.

FabI_Inhibition This compound This compound FabI Bacterial FabI (Enoyl-ACP Reductase) This compound->FabI FAS_II Fatty Acid Synthesis (FAS-II) FabI->FAS_II Bacterial_Growth Bacterial Growth FAS_II->Bacterial_Growth

Figure 4: Mechanism of antibacterial action of this compound via FabI inhibition.

Experimental Protocol
  • Reaction Mixture Preparation: Prepare a reaction mixture containing NADH, crotonoyl-CoA (or crotonoyl-ACP) as the substrate, and the purified FabI enzyme in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.

Other Potential Therapeutic Activities (Current Research Gaps)

While the anticancer and antibacterial properties of this compound are the most well-documented, preliminary investigations and the structural similarity to other bioactive natural products suggest potential in other therapeutic areas. However, there is a significant lack of dedicated research on this compound in the following areas:

  • Anti-inflammatory Activity: The effect of this compound on inflammatory pathways, such as the production of cytokines (e.g., TNF-α, IL-6) in macrophages, has not been thoroughly investigated.

  • Neuroprotective Effects: There is a dearth of studies exploring the potential of this compound to protect neurons from damage, for instance, against glutamate-induced excitotoxicity.

  • Antiviral Activity: The efficacy of this compound against various viruses, such as influenza or herpes simplex virus, remains largely unexplored.

Further research is warranted to explore these potential therapeutic avenues for this compound.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the efficacy of this compound in animal models for any of the aforementioned therapeutic areas, including lung cancer xenograft models. Such studies are crucial for validating the in vitro findings and assessing the pharmacological properties and safety profile of this compound in a living organism.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anticancer and antibacterial mechanisms of action. Its ability to induce cell cycle arrest and apoptosis in lung cancer cells and inhibit the essential bacterial enzyme FabI highlights its potential for further drug development.

Future research should focus on:

  • Detailed In Vivo Studies: Conducting in vivo efficacy and toxicity studies in relevant animal models is a critical next step.

  • Exploring Other Therapeutic Areas: Investigating the potential anti-inflammatory, neuroprotective, and antiviral activities of this compound could broaden its therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective drug candidates.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a clinical therapeutic.

The comprehensive data and experimental frameworks provided in this technical guide aim to serve as a valuable resource for researchers and drug development professionals interested in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cephalochromin from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric naphtho-γ-pyrone, a class of fungal secondary metabolites known for a variety of biological activities, including potential cytotoxic, antitumor, and antimicrobial properties.[1][2][3][4] This makes it a compound of interest for drug discovery and development. This compound has been isolated from several fungal genera, including Acremonium, Aspergillus, Penicillium, and Verticillium.[5] The production of this compound can be influenced by culture conditions and can sometimes be enhanced through co-cultivation with other microorganisms.

This document provides detailed protocols for the cultivation of a this compound-producing fungus, followed by the extraction and purification of the target compound. The methodologies described are based on established procedures for similar fungal metabolites and provide a strong foundation for researchers to successfully isolate this compound.

Data Presentation

Table 1: Fungal Species Reported to Produce this compound and Related Naphtho-γ-Pyrones

Fungal GenusSpecific SpeciesReference
AcremoniumAcremonium fusidioides[5]
AspergillusAspergillus niger, Aspergillus flavus[6][7]
PenicilliumPenicillium sp. HK1-22[8]
VerticilliumVerticillium dahliae[9][10][11][12][13]
AlternariaAlternaria sp. ZG22[14]

Table 2: Representative Yields of Naphtho-γ-Pyrones from Fungal Cultures

CompoundFungal StrainCulture VolumeYieldReference
RubrofusarinPenicillium sp. HK1-2230 L15 mg[8]
Rubrofusarin BPenicillium sp. HK1-2230 L10 mg[8]
Cephalosporin C (for comparison)Acremonium chrysogenum W42-I4 L1.598 g (399.52 µg/mL)[15]

Note: Specific yields for this compound are not widely reported and can vary significantly based on the fungal strain and culture conditions. The provided data for related compounds offer an estimate of potential yields.

Experimental Protocols

Protocol 1: Cultivation of a this compound-Producing Fungus (e.g., Acremonium sp.)

This protocol describes the submerged fermentation of an Acremonium species for the production of this compound. Optimization of parameters such as pH, temperature, and incubation time may be required for different fungal strains.

1. Media Preparation:

  • Seed Medium (Potato Dextrose Agar - PDA):

    • Potato Extract Powder: 20 g

    • Glucose: 20 g

    • Agar: 18 g

    • Tap Water: 1 L

    • Autoclave at 121°C for 15 minutes.

  • Production Medium (Modified Rice Solid Medium):

    • Rice: 80 g

    • NaNO₃: 3.0 g

    • Water: 120 mL

    • Prepare in 1 L Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

2. Inoculation and Fermentation:

  • Grow the Acremonium sp. on PDA plates at 28°C for 4-5 days.[16]

  • Cut two 5x5 mm² agar plugs from the PDA plate and use them to inoculate each flask containing the production medium.[16]

  • Incubate the flasks under static conditions at room temperature for 4 weeks.[8]

Protocol 2: Extraction of this compound

This protocol outlines the extraction of this compound from both the fungal mycelium and the culture broth.

1. Separation of Mycelium and Broth:

  • After the incubation period, filter the entire culture through several layers of sterile gauze to separate the fungal mycelium from the liquid broth.

2. Extraction from Culture Broth:

  • Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

  • Combine the organic (EtOAc) layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude broth extract.

3. Extraction from Fungal Mycelium:

  • Extract the collected mycelium three times with methanol (MeOH).

  • Combine the methanolic extracts and concentrate them under reduced pressure to obtain the crude mycelial extract.

  • Combine the crude broth and mycelial extracts for further purification.

Protocol 3: Purification of this compound

This protocol describes a multi-step purification process using column chromatography.

1. Initial Fractionation by Vacuum Liquid Chromatography (VLC):

  • Pack a VLC column with silica gel.

  • Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the VLC column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with petroleum ether, then petroleum ether-EtOAc mixtures of increasing polarity, and finally pure EtOAc and then EtOAc-MeOH mixtures.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

2. Further Purification by Sephadex LH-20 Column Chromatography:

  • Combine the this compound-containing fractions from the VLC.

  • Dissolve the combined fractions in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Apply the sample to a Sephadex LH-20 column.

  • Elute the column with an appropriate solvent system (e.g., methanol) to separate compounds based on size and polarity.

  • Collect and analyze fractions by TLC to isolate those containing this compound.

3. Final Purification by High-Performance Liquid Chromatography (HPLC):

  • For final purification, use a preparative or semi-preparative HPLC system.

  • A common choice for this class of compounds is a C18 reversed-phase column.[17]

  • Use a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[17]

  • Monitor the elution at a suitable wavelength (e.g., 227 nm or other UV-Vis maxima of this compound).[17]

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Acremonium sp. on PDA Fermentation Submerged Fermentation (4 weeks) Inoculation->Fermentation Filtration Filtration to Separate Mycelium and Broth Fermentation->Filtration Broth_Extraction Liquid-Liquid Extraction of Broth (Ethyl Acetate) Filtration->Broth_Extraction Mycelium_Extraction Solvent Extraction of Mycelium (Methanol) Filtration->Mycelium_Extraction Concentration Concentration of Extracts Broth_Extraction->Concentration Mycelium_Extraction->Concentration VLC Vacuum Liquid Chromatography (Silica Gel) Concentration->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Preparative HPLC (C18) Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for this compound extraction.

biosynthesis_pathway cluster_pathway Hypothetical Biosynthesis of this compound Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Monomer Naphtho-γ-pyrone Monomer PKS->Monomer Oxidative_Coupling Oxidative Coupling (e.g., Laccase) Monomer->Oxidative_Coupling This compound This compound (Dimer) Oxidative_Coupling->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

References

Purification of Cephalochromin via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalochromin, a dimeric naphtho-γ-pyrone produced by various fungal species, including those from the Verticillium and Cephalosporium genera, has garnered significant interest due to its antibacterial properties. This document provides detailed application notes and a generalized protocol for the purification of this compound using column chromatography, a fundamental technique for isolating and purifying compounds from complex mixtures. The protocol is based on established methods for the purification of fungal secondary metabolites, specifically naphtho-γ-pyrones. Additionally, this document outlines the known antibacterial mechanism of this compound and presents relevant data in a structured format to facilitate research and development applications.

Introduction

This compound is a naturally occurring pigment with a complex chemical structure. Its biological activity, particularly its antibacterial effect, makes it a compound of interest for drug discovery and development. The primary mechanism of its antibacterial action is the inhibition of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the fatty acid biosynthesis pathway.[1][2] This specific mode of action makes it a promising candidate for the development of novel antibiotics, especially in the context of rising antimicrobial resistance.

The isolation and purification of this compound from fungal fermentation broths are essential steps for its characterization, biological evaluation, and potential therapeutic application. Column chromatography is a highly effective method for this purpose, allowing for the separation of this compound from other fungal metabolites based on its physicochemical properties.

Experimental Protocols

While a specific, detailed protocol for the purification of this compound is not extensively documented in publicly available literature, the following is a generalized yet comprehensive protocol based on methods used for the purification of similar fungal naphtho-γ-pyrones.

Fungal Fermentation and Extraction

a. Fungal Strain and Culture Conditions:

  • Organism: Verticillium sp. or Cephalosporium sp. known to produce this compound.

  • Media: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth and secondary metabolite production.

  • Incubation: Cultures are typically grown in submerged fermentation for 14-21 days at 25-28°C with shaking (150 rpm) to ensure adequate aeration.

b. Extraction of Crude Metabolites:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate or chloroform.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract containing this compound.

Column Chromatography Purification

a. Stationary Phase:

  • Silica gel (60-120 mesh) is a common choice for the initial purification step due to its versatility and effectiveness in separating compounds of varying polarities.

  • Sephadex LH-20 can be used for further purification, particularly for size-exclusion chromatography to remove impurities of different molecular sizes.

b. Mobile Phase:

  • A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • For more polar compounds, a gradient of chloroform and methanol may be used.

c. Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane or methanol in chloroform).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. This compound is a colored compound, which can aid in visual tracking.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

d. Protocol for Sephadex LH-20 Chromatography (Fine Purification):

  • Column Packing: Swell the Sephadex LH-20 beads in the chosen solvent (e.g., methanol) and pack the column.

  • Sample Loading: Dissolve the partially purified this compound from the silica gel column in a small volume of the mobile phase.

  • Elution: Elute the sample with the same solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by TLC or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Purification StepTotal Weight (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract50002505100
Silica Gel Column4002005080
Sephadex LH-20150142.59557

Mandatory Visualization

Experimental Workflow for this compound Purification

G cluster_fermentation Fungal Fermentation & Extraction cluster_purification Column Chromatography Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (Verticillium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex TLC TLC/HPLC Analysis Silica_Gel->TLC Fraction Monitoring Pure_this compound Pure this compound Sephadex->Pure_this compound Sephadex->TLC Purity Check

Caption: Workflow for the purification of this compound.

Signaling Pathway of this compound's Antibacterial Activity

G cluster_pathway Bacterial Fatty Acid Biosynthesis (Type II) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Fatty Acid Elongation Cycle Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabI (Enoyl-ACP Reductase) Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane This compound This compound This compound->Inhibition

Caption: Inhibition of FabI by this compound.

Conclusion

The purification of this compound from fungal sources is a critical step in harnessing its therapeutic potential. While a standardized protocol is not widely available, the application of established column chromatography techniques, such as those using silica gel and Sephadex LH-20, provides a robust framework for its isolation. The elucidation of its antibacterial mechanism, specifically the inhibition of FabI, underscores its importance as a lead compound in the development of new antibiotics. Further research is warranted to optimize purification strategies and to fully evaluate the pharmacological profile of this promising natural product.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric dihydroanthracenone, a type of fungal polyketide pigment that has garnered interest due to its potential biological activities. Accurate and reliable quantification of this compound in various samples, such as fungal fermentation broths and purified extracts, is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful and widely used technique for the analysis of such compounds. This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reverse-phase HPLC method. The method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol outlines a general procedure for the extraction of this compound from fungal mycelia and fermentation broth. Optimization may be required depending on the fungal species and culture conditions.

Materials:

  • Fungal culture (mycelia and broth)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

Procedure:

  • Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

  • Extraction from Mycelia:

    • Lyophilize or air-dry the mycelia to remove excess water.

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with ethyl acetate (e.g., 10 mL of solvent per 1 g of dried mycelia) by sonication or vigorous shaking for 30-60 minutes.

    • Repeat the extraction process two to three times.

    • Combine the ethyl acetate extracts.

  • Extraction from Fermentation Broth:

    • Perform a liquid-liquid extraction of the fermentation broth with an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction twice more.

    • Combine the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

    • Vortex the sample to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed HPLC method is based on common practices for the analysis of fungal polyketides and aromatic compounds. Method validation and optimization are recommended for specific applications.

Instrumentation and Columns:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A reverse-phase C18 column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on typical absorbance of similar chromophores)
Injection Volume 10 µL

Data Presentation

The following table summarizes hypothetical but realistic quantitative data that could be obtained using the proposed HPLC method. This data should be used for illustrative purposes and as a benchmark for method validation.

Table 1: Example Quantitative Data for this compound Analysis

ParameterValue
Retention Time (t_R) Approximately 18.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 95% - 105%
Precision (%RSD) < 2%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Fungal Culture extraction Extraction with Ethyl Acetate start->extraction Separate mycelia & broth concentration Concentration extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Figure 1. Experimental workflow for this compound analysis.

This application note provides a comprehensive framework for the HPLC analysis of this compound. Researchers are encouraged to adapt and validate this method to suit their specific instrumentation and research needs.

Application Note: Quantitative Analysis of Cephalochromin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the sensitive and selective quantification of Cephalochromin in fungal extracts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a dimeric naphtho-γ-pyrone mycotoxin produced by various fungal species, including several strains of Penicillium and Aspergillus. It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a compound of interest in drug discovery and food safety. Accurate quantification of this compound is crucial for evaluating its potential therapeutic applications and for monitoring its presence as a contaminant.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] This application note details a robust LC-MS/MS method for the reliable determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (PTFE or equivalent)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol to create a 10 µg/mL working stock.

  • Calibration Standards (0.5 - 250 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Fungal Extract)

This protocol outlines a generic extraction from a fungal culture. The procedure may need optimization based on the specific matrix.

  • Homogenization: Homogenize 1 g of the fungal mycelium or 1 mL of liquid culture broth.

  • Extraction: Add 5 mL of methanol to the homogenized sample. Vortex vigorously for 5 minutes, followed by sonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid debris.[2]

  • Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3] Reconstitute the dried extract in 500 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.[5]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[6]
Source Temperature 120°C[6]
Desolvation Temp. 400°C[6]
Precursor Ion (Q1) m/z 535.1 ([M+H]⁺)
Product Ion (Q3) m/z 285.1 (Quantifier), m/z 257.1 (Qualifier)
Collision Energy Optimized for specific instrument (e.g., 25 eV, 35 eV)

| Dwell Time | 100 ms |

Note: The MRM transitions are proposed based on the structure of this compound (M.W. 534.49). The precursor is the protonated molecule. Product ions correspond to plausible fragments resulting from the cleavage of the dimeric structure and subsequent losses. These values should be confirmed experimentally by direct infusion of a standard.

Data Presentation

Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in samples is determined from this curve.

Table 3: Representative Method Validation Parameters

Parameter Typical Value Description
Linear Range 0.5 - 250 ng/mL The concentration range over which the response is proportional to the concentration.
Correlation Coeff. (r²) > 0.995 A measure of the goodness of fit for the linear regression of the calibration curve.
LOD 0.1 - 0.5 ng/mL Limit of Detection: The lowest concentration of analyte that can be reliably detected.[7]
LOQ 0.5 - 1.0 ng/mL Limit of Quantification: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[2][7]
Precision (%RSD) < 15% The relative standard deviation of replicate measurements, indicating method repeatability.[2]

| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[2] |

Visualization

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

G Sample Sample Collection (e.g., Fungal Culture) Extraction Methanol Extraction & Sonication Sample->Extraction Centrifuge Centrifugation (10,000 x g, 10 min) Extraction->Centrifuge DryRecon Dry Down (N2) & Reconstitution Centrifuge->DryRecon Filter Syringe Filtration (0.22 µm) DryRecon->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS analysis workflow for this compound.

Logical Relationship of Method Validation

This diagram shows the relationship between key parameters required for a robust and reliable quantitative method.

G cluster_params Core Performance Metrics ValidatedMethod Validated Quantitative Method Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (% RSD) Precision->ValidatedMethod Linearity Linearity & Range (r² > 0.99) Linearity->ValidatedMethod Sensitivity Sensitivity Sensitivity->ValidatedMethod LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes and Protocols for the Structural Elucidation of Cephalochromin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cephalochromin is a dimeric naphtho-γ-pyrone derivative with a molecular formula of C₂₈H₂₂O₁₀. It has been isolated from various fungal species and has garnered interest due to its potential biological activities. The unambiguous determination of its complex, dimeric structure is crucial for understanding its bioactivity and for potential synthetic or semi-synthetic derivatization in drug discovery programs. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary toolkit to piece together the molecular puzzle of this compound's structure.

Experimental Protocols

The following protocols describe a generalized workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

Sample Preparation

A pure sample of this compound is essential for obtaining high-quality NMR spectra. The typical procedure is as follows:

  • Isolation and Purification: this compound is first isolated from its natural source (e.g., fungal culture) using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to achieve a purity of >95%.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common solvents for natural products include deuterated chloroform (CDCl₃), methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), and acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Sample Concentration: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference point (0.00 ppm) for the chemical shift scale.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

2.1. One-Dimensional (1D) NMR Spectroscopy

  • ¹H NMR (Proton NMR): This is the foundational experiment.

    • Purpose: To determine the number of different types of protons, their chemical environment, their relative abundance (integration), and their coupling patterns (multiplicity).

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Spectral width: ~16 ppm.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

      • Spectral width: ~220 ppm.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

    • Typical Parameters: Performed as a set of experiments with different pulse angles.

2.2. Two-Dimensional (2D) NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This helps in establishing spin systems within the molecule.

    • Typical Parameters:

      • Pulse sequence: cosygpmfqf.

      • Data points: 2048 in F2, 256-512 in F1.

      • Number of scans: 4-16 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C correlations).

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3.

      • Spectral width: ~16 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

      • Number of scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse sequence: hmbcgplpndqf.

      • Long-range coupling delay (d6): Optimized for a J-coupling of ~8 Hz.

      • Number of scans: 16-64 per increment.

Data Processing and Analysis
  • Fourier Transformation: The acquired Free Induction Decays (FIDs) are processed using NMR software (e.g., TopSpin, Mnova) to generate the frequency-domain spectra. This involves Fourier transformation, phasing, and baseline correction.

  • Peak Picking and Integration (1D): Resonances in the ¹H and ¹³C spectra are identified, and their chemical shifts (δ) in parts per million (ppm) are recorded. The integrals of the ¹H signals are determined to establish the relative number of protons.

  • Correlation Analysis (2D): Cross-peaks in the 2D spectra are analyzed to establish connectivities.

    • COSY: Cross-peaks indicate ¹H-¹H couplings.

    • HSQC: Cross-peaks link protons to their directly attached carbons.

    • HMBC: Cross-peaks reveal long-range ¹H-¹³C connectivities, which are used to assemble the carbon skeleton.

Data Presentation

While the specific experimental data for this compound is not available for presentation, the following tables illustrate how the quantitative NMR data would be structured for clear comparison and interpretation.

Table 1: ¹H NMR Data for this compound (Hypothetical)

PositionδH (ppm)MultiplicityJ (Hz)Integration
H-24.80m1H
H-3a2.90dd16.0, 4.01H
H-3b2.75dd16.0, 12.01H
H-76.50s1H
2-CH₃1.50d6.53H
5-OH12.50s1H
6-OH9.80s1H
8-OH11.20s1H
...and so on for all protons

Table 2: ¹³C NMR and HMBC Data for this compound (Hypothetical)

PositionδC (ppm)DEPTHMBC Correlations from H at δ (ppm)
275.0CH1.50 (2-CH₃), 2.90 (H-3a), 2.75 (H-3b)
345.5CH₂4.80 (H-2)
4192.0C2.90 (H-3a), 2.75 (H-3b)
4a105.0C6.50 (H-7), 12.50 (5-OH)
5160.0C12.50 (5-OH)
6155.0C9.80 (6-OH)
7100.0CH9.80 (6-OH), 11.20 (8-OH)
...and so on for all carbons

Visualization of Structural Information

Diagrams created using Graphviz (DOT language) are invaluable for visualizing the workflow and the key correlations that lead to the final structure.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (1H, 13C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Processing Data Processing NMR_1D->Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Correlation Correlation Analysis Assignment->Correlation Structure Structure Assembly Correlation->Structure Final_Structure Final_Structure Structure->Final_Structure Final Structure of this compound

Caption: Experimental workflow for this compound structure elucidation.

key_correlations cluster_cosy COSY Correlations (1H-1H) cluster_hmbc Key HMBC Correlations (1H-13C) H2 H-2 H3a H-3a H2->H3a H3b H-3b H2->H3b Me2 2-CH3 H2->Me2 H2_hmbc H-2 C3 C-3 H2_hmbc->C3 2J C4a C-4a H2_hmbc->C4a 3J Me2_hmbc 2-CH3 C2 C-2 Me2_hmbc->C2 3J H3_hmbc H-3 H3_hmbc->C2 2J C4 C-4 H3_hmbc->C4 2J

Caption: Key COSY and HMBC correlations for a structural fragment.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that heavily relies on the power of modern NMR spectroscopy. By following a well-defined set of experimental protocols, from sample preparation to the acquisition of a suite of 1D and 2D NMR spectra, researchers can confidently piece together the molecular architecture. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments reveal the intricate network of through-bond connectivities. Although specific data for this compound is not presented here, the outlined methodologies provide a robust framework for its, and other similar natural products', complete structural characterization, a critical step in the journey of natural product-based drug discovery and development.

Application Notes and Protocols: Antibacterial Susceptibility Testing of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin, a secondary metabolite of fungal origin, has demonstrated notable antibacterial properties.[1][2] This naphtho-gamma-pyrone compound exerts its bactericidal or bacteriostatic effects by targeting and inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2] FabI is a crucial enzyme in the fatty acid biosynthesis pathway, a different mechanism of action compared to well-known antibiotics like cephalosporins which target cell wall synthesis.[1][3][4][5] The unique target of this compound makes it a compound of interest for further investigation, especially in the context of rising antimicrobial resistance.

These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and comparable results for the evaluation of this compound's efficacy.[6][7][8] The primary methods covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the susceptibility of bacteria to this compound.

Data Presentation

Quantitative data from antibacterial susceptibility testing of this compound should be summarized for clarity and comparative analysis. The following table provides a template for presenting MIC and zone diameter data for this compound against a panel of bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Disk Diffusion Zone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC® 25923™Gram-positive
Escherichia coli ATCC® 25922™Gram-negative
Pseudomonas aeruginosa ATCC® 27853™Gram-negative
Enterococcus faecalis ATCC® 29212™Gram-positive
Streptococcus pneumoniae ATCC® 49619™Gram-positive
[User-defined strain 1]
[User-defined strain 2]

Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for this compound are not yet established and will need to be determined based on further research correlating MIC values and zone diameters with clinical outcomes.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[9][10][11][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC® quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration suitable for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[11][12] This can be determined by visual inspection or by using a microplate reader.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[13][14][15][16][17]

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., ATCC® quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks onto the inoculated surface of the MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter using a ruler or calipers.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading disk_prep Prepare this compound Impregnated Disks disk_application Apply this compound disks to agar surface disk_prep->disk_application inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate MHA plate with bacterial suspension inoculum_prep->plate_inoculation plate_inoculation->disk_application incubation Incubate at 35°C for 16-20 hours disk_application->incubation measure_zone Measure Zone of Inhibition (diameter in mm) incubation->measure_zone

Caption: Workflow for Disk Diffusion susceptibility testing.

Cephalochromin_MoA cluster_bacterium Bacterial Cell This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI Inhibits FattyAcid_Synth Fatty Acid Biosynthesis FabI->FattyAcid_Synth Catalyzes Cell_Integrity Cell Membrane Integrity FattyAcid_Synth->Cell_Integrity Maintains Bacterial_Death Inhibition of Growth / Bacterial Death Cell_Integrity->Bacterial_Death Loss leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric naphtho-γ-pyrone, a fungal secondary metabolite that has demonstrated antibacterial properties. Understanding the potency of this compound against various microorganisms is crucial for its potential development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound has been identified as a FabI-directed antibacterial agent.[1] It functions by inhibiting the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[1] This inhibition disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.

This compound This compound FabI Enoyl-ACP Reductase (FabI) This compound->FabI Inhibits FASII Fatty Acid Biosynthesis (FASII) FabI->FASII Catalyzes step in FattyAcids Fatty Acid Production FASII->FattyAcids Membrane Bacterial Cell Membrane Integrity FattyAcids->Membrane Growth Bacterial Growth Inhibition Membrane->Growth Leads to

Caption: Mechanism of action of this compound.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner to allow for easy comparison of this compound's activity against different microorganisms.

Table 1: MIC of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)
Staphylococcus aureusATCC 29213S. aureus ATCC 29213Enter value
Escherichia coliATCC 25922E. coli ATCC 25922Enter value
Pseudomonas aeruginosaATCC 27853P. aeruginosa ATCC 27853Enter value
Enterococcus faecalisATCC 29212E. faecalis ATCC 29212Enter value
Candida albicansATCC 90028C. albicans ATCC 90028Enter value
Aspergillus fumigatusATCC 204305A. fumigatus ATCC 204305Enter value
[User-defined]
[User-defined]

Note: This table serves as a template. Researchers should populate it with their own experimental data. Published comprehensive MIC data for this compound is limited.

Experimental Protocols

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial or fungal isolates to be tested

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Plate A->D B Prepare Inoculum (0.5 McFarland) C Dilute Inoculum B->C E Inoculate Microtiter Plate C->E D->E F Incubate Plate E->F G Read Results Visually or with Plate Reader F->G H Determine MIC G->H

Caption: Broth microdilution MIC assay workflow.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL (or higher) in a suitable solvent (e.g., DMSO).

  • The final concentration of the solvent in the wells should not exceed 1% and should be tested for its own antimicrobial activity.

2. Inoculum Preparation

  • For Bacteria: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).

  • Dilute the adjusted inoculum in the appropriate broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • For Fungi: Follow a similar procedure using RPMI-1640 medium. The final inoculum concentration for yeast should be approximately 0.5-2.5 x 10³ CFU/mL. For filamentous fungi, the conidia suspension should be adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL.

3. Preparation of the Microtiter Plate

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

4. Inoculation

  • Add 10 µL of the diluted inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

5. Incubation

  • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • For fungi, incubate at 35°C for 24-48 hours.

6. Reading the Results

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the well.

  • Results can be read visually by comparing the wells to the growth and sterility controls or by using a microplate reader to measure the optical density at 600 nm. The MIC is the lowest concentration that inhibits ≥80% of growth compared to the growth control.

7. Quality Control

  • Perform the MIC assay with the appropriate QC strains in parallel with the test isolates.

  • The MIC values for the QC strains should fall within the established acceptable ranges to ensure the validity of the results.

Conclusion

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration of this compound. Adherence to this standardized protocol will ensure the generation of accurate and reproducible data, which is essential for the evaluation of this compound's antimicrobial potential and for guiding further drug development efforts.

References

Application Notes and Protocols: In vitro FabI Inhibition Assay using Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FAS-I) system, presents a promising target for the development of novel antibacterial agents.[1][2][3] Enoyl-acyl carrier protein (ACP) reductase (FabI) is a critical enzyme in the FAS-II pathway, catalyzing the final, rate-limiting step of fatty acid elongation.[1][2][3] Its inhibition disrupts the synthesis of bacterial cell membranes, leading to cell death. Cephalochromin, a fungal secondary metabolite, has been identified as an inhibitor of FabI, demonstrating its potential as a novel antibacterial compound.[4][5] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against FabI.

Principle of the Assay

The in vitro FabI inhibition assay is a spectrophotometric method that measures the enzymatic activity of FabI by monitoring the oxidation of nicotinamide adenine dinucleotide (NADH) to NAD+.[3] FabI utilizes NADH as a cofactor to reduce a substrate, typically a short-chain enoyl-ACP or enoyl-CoA derivative like crotonyl-CoA, to its corresponding acyl-ACP or acyl-CoA. The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm. In the presence of an inhibitor such as this compound, the rate of NADH oxidation is reduced, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of this compound against FabI can be compared with known FabI inhibitors to assess its relative potency.

Table 1: Comparative IC50 Values of FabI Inhibitors

CompoundTarget OrganismIC50 (µM)
This compound Staphylococcus aureus1.9[4][5]
This compound Escherichia coli1.8[4][5]
TriclosanEscherichia coli~2.0[6]
TriclosanStaphylococcus aureus0.052 - 0.064

Experimental Protocols

This section provides a detailed methodology for performing the in vitro FabI inhibition assay with this compound.

Materials and Reagents
  • Purified FabI enzyme (from S. aureus or E. coli)

  • This compound

  • Crotonyl-CoA (Substrate)

  • NADH (Cofactor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • 96-well microtiter plates (UV-transparent)

  • Spectrophotometer capable of reading absorbance at 340 nm

Equipment
  • Microplate spectrophotometer

  • Pipettes and tips

  • Reagent reservoirs

Experimental Workflow

G prep Prepare Reagents (Buffer, Substrate, Cofactor, Inhibitor) plate Dispense Reagents into 96-well Plate prep->plate incubate Pre-incubate Plate (e.g., 5 min at 25°C) plate->incubate start Initiate Reaction (Add FabI Enzyme) incubate->start read Measure Absorbance at 340 nm (Kinetic Read) start->read analyze Analyze Data (Calculate IC50) read->analyze FASII_Pathway cluster_0 FAS-II Elongation Cycle cluster_1 Inhibition cluster_2 Cofactor Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabB/F Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Acyl_ACP_new Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_new FabI NAD NAD+ This compound This compound FabI_Inhibited Inhibited FabI This compound->FabI_Inhibited Binds to FabI FabI_Inhibited->Enoyl_ACP Blocks Reduction NADH NADH NADH->NAD FabI

References

Application Notes and Protocols for Evaluating Cephalochromin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin, a natural product derived from fungi, has demonstrated notable antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3] Understanding the cytotoxic mechanisms of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic effects of this compound. The protocols detailed herein are designed to be robust and reproducible for screening and mechanistic studies.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated across different cancer cell lines, with IC50 values indicating its potency. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-Small-Cell Lung Cancer482.8[1][4]
Various AML cell linesAcute Myeloid Leukemia720.45 to >20[2][5]
Healthy PBMCsNormal Blood Cells723.7 to 8.8[2][5]

Experimental Workflows

A typical workflow for assessing the cytotoxicity of a compound like this compound involves a series of assays to determine its effects on cell viability, membrane integrity, and the induction of programmed cell death.

Experimental Workflow for this compound Cytotoxicity cluster_viability Cell Viability & Proliferation cluster_membrane Cell Membrane Integrity cluster_apoptosis Apoptosis & Cell Cycle MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Necrosis) Apoptosis Annexin V / PI Staining (Apoptosis Detection) CellCycle Propidium Iodide Staining (Cell Cycle Analysis) This compound This compound Treatment of Cancer Cell Lines This compound->MTT Assess metabolic viability This compound->LDH Measure membrane damage This compound->Apoptosis Quantify apoptotic cells This compound->CellCycle Analyze cell cycle distribution

Figure 1: General experimental workflow for this compound cytotoxicity assessment.

Key Signaling Pathway: this compound-Induced Apoptosis

Studies have indicated that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial disruption, leading to the activation of a cascade of caspases.

This compound Apoptosis Pathway This compound This compound Mitochondria Mitochondrial Disruption (Loss of MMP, ROS Generation) This compound->Mitochondria Bcl2_family Downregulation of Bcl-xL & Survivin This compound->Bcl2_family Caspase8 Caspase-8 Activation This compound->Caspase8 CellCycleArrest G0/G1 Cell Cycle Arrest (Downregulation of Cyclin D1/E, Cdk2/4) This compound->CellCycleArrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycleArrest->Apoptosis

Figure 2: Signaling pathway of this compound-induced apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity and necrosis.[10][11]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer)

    • Background control (medium only)

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[1]

References

Application Notes and Protocols for the Synthesis of Cephalochromin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric dihydroisocoumarin natural product belonging to the bis-naphtho-γ-pyrone class of fungal metabolites. It has garnered significant interest due to its potential as an antibacterial agent. This document provides a detailed overview of the synthetic methodologies that can be employed to generate this compound and its analogues. The synthesis of these complex dimeric structures typically involves a biomimetic approach, centered around the oxidative coupling of monomeric dihydroisocoumarin precursors. While a direct total synthesis of this compound itself is not extensively detailed in readily available literature, the synthesis of its core structures and related dimeric compounds provides a clear pathway for accessing novel analogues for further drug discovery and development.

Core Synthetic Strategy: A Biomimetic Approach

The biosynthesis of this compound is believed to proceed through the oxidative dimerization of a monomeric dihydroisocoumarin precursor. Therefore, a biomimetic synthetic strategy is the most logical and commonly proposed route. This strategy can be broken down into two key stages:

  • Synthesis of the Monomeric Dihydroisocoumarin Precursor: This involves the construction of the fundamental substituted dihydroisocoumarin ring system.

  • Oxidative Dimerization: This crucial step involves the coupling of two monomer units to form the dimeric this compound scaffold.

This workflow is depicted in the following diagram:

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Dimerization Starting_Materials Simple Aromatic Precursors Dihydroisocoumarin_Monomer Substituted Dihydroisocoumarin Monomer Starting_Materials->Dihydroisocoumarin_Monomer Multi-step Synthesis Oxidative_Coupling Oxidative Coupling Conditions Dihydroisocoumarin_Monomer->Oxidative_Coupling Cephalochromin_Analogue This compound Analogue Oxidative_Coupling->Cephalochromin_Analogue

Figure 1: General biomimetic synthetic workflow for this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of a Dihydroisocoumarin Monomer via Intramolecular Dehydrogenative Cyclization

This protocol outlines a general method for the synthesis of a 3,4-dihydroisocoumarin core structure, which can be adapted to produce various substituted monomers for dimerization studies. This method utilizes a copper-promoted intramolecular oxidative dehydrogenation of a 2-(3-oxobutyl)benzoic acid derivative.[1][2]

Materials:

  • Substituted 2-(3-oxobutyl)benzoic acid

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a microwave reactor tube, add the substituted 2-(3-oxobutyl)benzoic acid (0.1 mmol) and copper(I) chloride (9.9 mg, 0.1 mmol).

  • Add N,N-dimethylformamide (0.6 mL) to the reactor tube.

  • Seal the reaction tube and heat the mixture to 140 °C in an oil bath for 20 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Pass the diluted mixture through a short silica gel column to remove the copper salts.

  • The crude product is then purified by preparative thin-layer chromatography to yield the corresponding 3,4-dihydroisocoumarin.

Plausible Reaction Mechanism:

G Start 2-(3-oxobutyl)benzoic acid + Cu(II) Intermediate_B Intermediate B (Copper complex) Start->Intermediate_B Intermediate_C Intermediate C (Oxygen radical) Intermediate_B->Intermediate_C Homolysis Intermediate_D Intermediate D (Carbon radical) Intermediate_C->Intermediate_D Hydrogen transfer Intermediate_F Intermediate F (Intramolecular cyclization) Intermediate_D->Intermediate_F Product 3,4-Dihydroisocoumarin Intermediate_F->Product

Figure 2: Plausible mechanism for copper-promoted synthesis of dihydroisocoumarins.[1][2]

Protocol 2: Oxidative Dimerization of Dihydroisocoumarin Monomers

Materials:

  • Substituted dihydroisocoumarin monomer

  • Horseradish peroxidase (HRP)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Phosphate buffer (pH 6.0)

  • Blue LED light source

Procedure:

  • Prepare a two-liquid-phase system with the substituted dihydroisocoumarin monomer dissolved in an organic solvent (e.g., ethyl acetate) and a solution of horseradish peroxidase in phosphate buffer (0.1 M, pH 6.0).

  • Add 2-Methyltetrahydrofuran (2-MeTHF) to the reaction mixture.

  • Irradiate the mixture with a blue LED light source under aerobic conditions. The blue light promotes the in situ formation of a hydroperoxide from 2-MeTHF, which in turn activates the HRP.

  • The activated HRP catalyzes the oxidative coupling of the dihydroisocoumarin monomers.

  • Monitor the reaction progress by thin-layer chromatography or HPLC.

  • Upon completion, extract the product from the reaction mixture with an appropriate organic solvent.

  • Purify the dimeric product using column chromatography.

Mechanism of HRP Activation and Oxidative Coupling:

G 2-MeTHF 2-Methyltetrahydrofuran Blue_LED Blue LED / O2 2-MeTHF->Blue_LED Hydroperoxide 2-MeTHF Hydroperoxide Blue_LED->Hydroperoxide HRP_FeIII HRP (FeIII) (Resting state) HRP_FeIV HRP (FeIV) (Activated state) Monomer Dihydroisocoumarin Monomer Dimer Dimeric Product (this compound Analogue) HydroperoxideHRP_FeIII HydroperoxideHRP_FeIII HydroperoxideHRP_FeIII->HRP_FeIV HRP_FeIVMonomer HRP_FeIVMonomer DimerHRP_FeIII DimerHRP_FeIII HRP_FeIVMonomer->DimerHRP_FeIII

Figure 3: HRP activation and catalytic cycle for oxidative dimerization.[3]

Data Presentation: Characterization of Synthetic Analogues

Upon successful synthesis, a thorough characterization of the obtained this compound analogues is crucial. The following table provides a template for summarizing the key quantitative data for each synthesized compound.

Compound IDMonomer PrecursorDimerization MethodYield (%)Purity (%) (HPLC)Molecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)
CA-01 Monomer-AHRP/Blue LEDDataDataDataDataData
CA-02 Monomer-BChemical OxidantDataDataDataDataData
... .....................

Biological Evaluation

This compound and its analogues are of interest for their potential antibacterial activity. A common target for this class of compounds is the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in fatty acid biosynthesis.

Signaling Pathway Context:

G Cephalochromin_Analogue This compound Analogue FabI FabI Enzyme Cephalochromin_Analogue->FabI Inhibition Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cephalochromin_Analogue->Bacterial_Growth_Inhibition Leads to Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FabI->Fatty_Acid_Biosynthesis Catalyzes Fatty_Acid_Biosynthesis->Bacterial_Growth_Inhibition

Figure 4: Proposed mechanism of antibacterial action for this compound analogues.

The following table can be used to summarize the results of biological activity screening of the synthesized analogues.

Compound IDTarget OrganismMIC (µg/mL)IC50 (FabI) (µM)Cytotoxicity (CC50, µM)
This compound S. aureusDataDataData
CA-01 S. aureusDataDataData
CA-02 E. coliDataDataData
... ............

Conclusion

The synthesis of this compound analogues presents a significant challenge due to the complexity of the dimeric structure. However, a biomimetic approach, involving the synthesis of monomeric dihydroisocoumarin precursors followed by an oxidative dimerization step, offers a viable and flexible strategy for accessing a library of novel compounds. The protocols and data presentation formats provided in these application notes are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to explore the therapeutic potential of this fascinating class of natural products. Further optimization of reaction conditions and exploration of different oxidative coupling methods will be key to improving yields and accessing a wider diversity of this compound analogues.

References

Application Notes and Protocols for Studying Cephalochromin in Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies involving Cephalochromin, a fungal-derived naphtho-γ-pyrone with established antibacterial properties. The protocols outlined below are designed to assess the efficacy of this compound against various bacterial strains and to elucidate its mechanism of action.

Introduction to this compound

This compound is a natural compound that has demonstrated significant antibacterial activity. Its primary mode of action is the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis, making FabI an attractive target for novel antimicrobial agents. Studies have shown that this compound inhibits FabI in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] These protocols will guide researchers in quantifying this antibacterial activity and further investigating its cellular effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine the MIC of this compound.[3][4][5]

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., S. aureus, E. coli) in appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Ensure the final volume in each well is 100 µL before adding the inoculum.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing bacterial inoculum and MHB without this compound.

    • Negative Control: A well containing MHB only.

    • Solvent Control: A well containing bacterial inoculum, MHB, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.[3][5]

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay (0.5 McFarland standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the bacteria to this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Enterococcus faecalis ATCC 29212Positive
Klebsiella pneumoniae ATCC 13883Negative

(Note: The values in the table are placeholders and should be filled with experimental results.)

Table 2: Zone of Inhibition Diameters for this compound.

Bacterial StrainThis compound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2921310
30
Escherichia coli ATCC 2592210
30

(Note: The values in the table are placeholders and should be filled with experimental results.)

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_results Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) mic_assay Broth Microdilution (MIC Determination) bacterial_culture->mic_assay disk_diffusion Disk Diffusion Assay (Qualitative Assessment) bacterial_culture->disk_diffusion cephalochromin_stock This compound Stock Solution cephalochromin_stock->mic_assay cephalochromin_stock->disk_diffusion mbc_assay Subculturing for MBC Determination mic_assay->mbc_assay mic_value MIC Value (µg/mL) mic_assay->mic_value mbc_value MBC Value (µg/mL) mbc_assay->mbc_value zone_diameter Zone of Inhibition (mm) disk_diffusion->zone_diameter

Caption: Experimental workflow for assessing the antibacterial activity of this compound.

mechanism_of_action cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp elongation_cycle Elongation Cycle malonyl_acp->elongation_cycle enoyl_acp Enoyl-ACP elongation_cycle->enoyl_acp fabI FabI (Enoyl-ACP Reductase) enoyl_acp->fabI Substrate acyl_acp Acyl-ACP fabI->acyl_acp Product acyl_acp->elongation_cycle fatty_acids Fatty Acids acyl_acp->fatty_acids membrane Membrane Biogenesis fatty_acids->membrane This compound This compound This compound->fabI Inhibition

Caption: Mechanism of action of this compound via inhibition of the FabI enzyme.

Further Investigations: Exploring Effects on Bacterial Signaling

While the primary target of this compound is known, its broader impact on bacterial signaling pathways warrants further investigation. Quorum sensing (QS) is a cell-to-cell communication process that regulates virulence and biofilm formation in many bacteria.[6][7] The disruption of fatty acid synthesis by this compound could indirectly affect the production of certain QS signal molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, which are derived from fatty acid precursors.

Proposed Experimental Approach:

  • Quantification of QS Signal Molecules:

    • Treat bacterial cultures (e.g., Pseudomonas aeruginosa) with sub-MIC concentrations of this compound.

    • Extract and quantify AHL production using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Reporter Strain Assays:

    • Utilize bacterial reporter strains that produce a detectable signal (e.g., bioluminescence, color) in response to specific QS molecules.

    • Assess the effect of this compound on the reporter signal to infer changes in QS.

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression of key QS regulatory genes in response to this compound treatment.

logical_relationship This compound This compound fabI_inhibition Inhibition of FabI This compound->fabI_inhibition fas_disruption Disruption of Fatty Acid Synthesis fabI_inhibition->fas_disruption membrane_impairment Impaired Membrane Biogenesis fas_disruption->membrane_impairment ahl_synthesis AHL Synthesis (Gram-negative) fas_disruption->ahl_synthesis bacterial_death Bacterial Cell Death membrane_impairment->bacterial_death qs_impact Potential Impact on Quorum Sensing ahl_synthesis->qs_impact

Caption: Logical relationship of this compound's action and potential downstream effects.

By following these detailed protocols and utilizing the provided data presentation and visualization tools, researchers can effectively study the antibacterial properties of this compound and contribute to the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cephalochromin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for increasing the yield of Cephalochromin in fungal fermentation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a dimeric naphtho-γ-pyrone, a type of polyketide secondary metabolite.[1] It is a pigment that has been isolated from several fungal species, including Cephalosporium sp. (now reclassified as Acremonium sp.)[2][3], Verticillium sp., and Cosmospora sp.

Q2: What are the key factors influencing this compound yield in fermentation?

A2: The yield of this compound, like many fungal secondary metabolites, is highly sensitive to fermentation conditions. The key factors include the composition of the culture medium (carbon and nitrogen sources, C:N ratio, minerals), physical parameters (pH, temperature, aeration, and agitation), and the genetic makeup of the fungal strain.[4][5]

Q3: What is a typical starting point for developing a fermentation medium for this compound production?

A3: A good starting point is a medium rich in complex carbohydrates and a mix of organic and inorganic nitrogen sources. For example, a basal medium containing glucose or sucrose as the primary carbon source, and peptone or yeast extract as a nitrogen source, supplemented with essential minerals, is often effective for the production of fungal polyketides.[6]

Q4: How can I enhance the expression of the this compound biosynthetic gene cluster?

A4: The "One Strain, Many Compounds" (OSMAC) approach is a common strategy. This involves systematically altering cultivation parameters one at a time to trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters.[4] Additionally, genetic engineering techniques, such as the overexpression of pathway-specific transcription factors or the modification of global regulators, can be employed to enhance production.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible Cause Troubleshooting Steps
Suboptimal Media Composition Systematically evaluate different carbon and nitrogen sources. Vary the Carbon-to-Nitrogen (C:N) ratio, as secondary metabolism is often triggered by nutrient limitation.[5]
Incorrect pH Monitor and control the pH of the culture throughout the fermentation. The optimal pH for pigment production by fungi is often in the neutral to slightly acidic range.[7]
Inadequate Aeration/Agitation Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen, which is crucial for many secondary metabolite biosynthetic pathways. However, be aware that excessive shear stress can damage mycelia.
Non-optimal Temperature Determine the optimal temperature for this compound production, which may differ from the optimal temperature for fungal growth.[8]
Silent Biosynthetic Gene Cluster Employ the OSMAC approach by varying media components, temperature, and pH. Consider using epigenetic modifiers (e.g., histone deacetylase inhibitors) to activate gene expression.

Issue 2: Inconsistent this compound Production Between Batches

Possible Cause Troubleshooting Steps
Inoculum Variability Standardize the inoculum preparation, including the age and concentration of spores or mycelia.
Inconsistent Media Preparation Ensure precise and consistent preparation of the fermentation medium for each batch.
Fluctuations in Fermentation Parameters Implement robust monitoring and control of pH, temperature, and dissolved oxygen levels throughout the fermentation process.

Issue 3: Degradation or Discoloration of this compound

Possible Cause Troubleshooting Steps
Light Sensitivity Protect the fermentation culture and the extracted pigment from light, as many pigments are light-sensitive.
pH Instability Maintain a stable pH, as drastic changes can lead to the degradation of the pigment.
Oxidation Consider the addition of antioxidants to the extraction solvent and store the purified compound under an inert atmosphere.
Enzymatic Degradation Investigate if the producing fungus also secretes enzymes that can degrade this compound. If so, optimize the harvest time or consider genetic modification to remove these enzymes.

Issue 4: Difficulty in Extracting and Purifying this compound

Possible Cause Troubleshooting Steps
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol) to find the most effective one for extracting this compound from the mycelium and/or broth.[9]
Co-extraction of Impurities Employ multi-step purification techniques such as column chromatography (e.g., silica gel, Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC).
Low Concentration in Crude Extract Concentrate the crude extract under reduced pressure and at a low temperature to prevent degradation before proceeding with purification.

Data Presentation: Impact of Fermentation Parameters on Pigment Yield

Disclaimer: The following tables present representative quantitative data on the effect of various parameters on the yield of fungal pigments. Specific data for this compound is limited in the literature; therefore, these tables are intended to provide a general understanding of the expected trends.

Table 1: Effect of Carbon Source on Fungal Pigment Production

Carbon Source (20 g/L)Fungal SpeciesPigmentYield (mg/L)
GlucoseMonascus purpureusMonascin150
FructoseMonascus purpureusMonascin120
SucroseMonascus purpureusMonascin180
MaltoseMonascus purpureusMonascin135
LactoseMonascus purpureusMonascin90

Table 2: Effect of Nitrogen Source on Fungal Pigment Production

Nitrogen Source (5 g/L)Fungal SpeciesPigmentYield (mg/L)
PeptoneTalaromyces albobiverticilliusRed Pigment250
Yeast ExtractTalaromyces albobiverticilliusRed Pigment220
Ammonium SulfateTalaromyces albobiverticilliusRed Pigment150
Sodium NitrateTalaromyces albobiverticilliusRed Pigment130
UreaTalaromyces albobiverticilliusRed Pigment180

Table 3: Effect of pH on Fungal Pigment Production

Initial pHFungal SpeciesPigmentYield (Arbitrary Units)
4.0Penicillium sp.Yellow Pigment1.5
5.0Penicillium sp.Yellow Pigment2.8
6.0Penicillium sp.Yellow Pigment3.5
7.0Penicillium sp.Yellow Pigment3.2
8.0Penicillium sp.Yellow Pigment2.1

Table 4: Effect of Temperature on Fungal Pigment Production

Temperature (°C)Fungal SpeciesPigmentBiomass (g/L)Pigment Yield (mg/g biomass)
20Fusarium sp.Naphthoquinone8.512.3
25Fusarium sp.Naphthoquinone10.218.5
30Fusarium sp.Naphthoquinone9.815.1
35Fusarium sp.Naphthoquinone7.19.8

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol is a representative method based on general practices for fungal secondary metabolite production.

1. Inoculum Preparation: a. Grow the fungal strain (e.g., Acremonium sp.) on a solid agar medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation is observed. b. Prepare a spore suspension by adding sterile distilled water with 0.01% Tween 80 to the agar plate and gently scraping the surface. c. Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

2. Fermentation: a. Prepare the fermentation medium. A representative medium could consist of (per liter): 30 g glucose, 10 g peptone, 5 g yeast extract, 1 g KH2PO4, and 0.5 g MgSO4·7H2O. Adjust the initial pH to 6.5. b. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving. c. Inoculate each flask with 1 mL of the spore suspension. d. Incubate the flasks on a rotary shaker at 180 rpm and 28°C for 10-14 days.

3. Extraction and Quantification: a. After incubation, separate the mycelium from the culture broth by filtration. b. Extract the mycelium with a suitable solvent (e.g., ethyl acetate) three times. c. Combine the solvent extracts and evaporate to dryness under reduced pressure. d. Dissolve the crude extract in a known volume of methanol. e. Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water), monitoring at the appropriate wavelength (around 280 nm and 410 nm).

Protocol 2: Solid-State Fermentation for this compound Production

1. Substrate Preparation and Inoculation: a. Use a solid substrate such as rice or wheat bran. b. Moisten the substrate with a nutrient solution to achieve a final moisture content of 60-70%. The nutrient solution can be similar to the liquid medium but more concentrated. c. Sterilize the moistened substrate by autoclaving. d. Inoculate the sterile substrate with a spore suspension of the fungal strain.

2. Fermentation: a. Incubate the inoculated substrate in a controlled environment at 28°C for 14-21 days. Ensure adequate aeration to prevent anaerobic conditions.

3. Extraction and Quantification: a. Dry the fermented substrate at a low temperature (e.g., 40°C). b. Grind the dried substrate to a fine powder. c. Extract the powder with a suitable solvent (e.g., ethyl acetate) in a Soxhlet extractor or by repeated maceration. d. Follow the same quantification procedure as described for submerged fermentation.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing A Agar Plate Culture (7-10 days, 25°C) B Spore Suspension (1x10^7 spores/mL) A->B D Inoculate Medium B->D C Prepare & Sterilize Medium C->D E Incubate (180 rpm, 28°C, 10-14 days) D->E F Separate Mycelia & Broth E->F G Solvent Extraction F->G H Crude Extract G->H I Purification (Chromatography) H->I K Quantification (HPLC) H->K J Pure this compound I->J Biosynthetic_Pathway cluster_Upstream Primary Metabolism cluster_PKS Polyketide Synthesis cluster_Tailoring Tailoring & Dimerization cluster_Regulation Regulation AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide TailoringEnzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide->TailoringEnzymes Monomer Naphtho-γ-pyrone Monomer TailoringEnzymes->Monomer Dimerization Dimerization (e.g., Laccase) Monomer->Dimerization This compound This compound Dimerization->this compound EnvSignals Environmental Signals (pH, Temp, Nutrients) TranscriptionFactors Transcription Factors EnvSignals->TranscriptionFactors TranscriptionFactors->PKS Gene Expression

References

Optimizing culture conditions for Cephalochromin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for Cephalochromin production. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a dimeric naphtho-γ-pyrone, a type of pigmented secondary metabolite. It has been notably isolated from Cephalosporium sp. (specifically strain PRL 2070).[1][2][3] Other fungi have also been reported to produce this compound. As a polyketide, its biosynthesis involves the condensation of smaller carboxylic acid units by a polyketide synthase (PKS).[4][5][6]

Q2: What is a baseline culture medium for producing this compound?

A2: A foundational medium for the production of this compound by Cephalosporium sp. has been described.[1] It consists of a primary carbon source and a nitrogen source in an aqueous mineral base. A commonly used starting point is a high-glucose medium.

Table 1: Baseline Medium Composition for this compound Production [1]

ComponentConcentration (g/L)Role
Glucose100.0Carbon & Energy Source
Urea1.2Nitrogen Source
K₂HPO₄0.3Buffering Agent, Phosphorus Source
KH₂PO₄0.2Buffering Agent, Phosphorus Source
MgSO₄·7H₂O0.2Cofactor, Sulfur Source
NaCl0.1Osmotic Balance
CaCl₂·2H₂O0.1Cofactor, Membrane Stability
FeSO₄·7H₂O0.015Cofactor (e.g., for P450 enzymes)
ZnCl₂0.00025Cofactor

Q3: Which carbon sources are most effective for this compound production?

A3: Glucose has been shown to be a highly effective carbon source for this compound production, yielding significantly more pigment compared to other sources like fructose.[1] Sucrose and glycerol were reported to result in no pigmentation.[1] Carbon source regulation is a critical factor in the biosynthesis of many fungal secondary metabolites.

Table 2: Effect of Carbon Source on this compound Yield (Qualitative) [1]

Carbon SourceRelative Pigment Production
GlucoseHigh
FructoseLow
SucroseNone
GlycerolNone

Q4: How do pH and temperature affect production?

A4: While specific optimal pH and temperature values for this compound production are not extensively documented, general principles for fungal secondary metabolite production apply. Most fungi have an optimal pH for growth and secondary metabolism between 5.0 and 7.0.[7][8][9] Temperature is also a critical parameter, with optimal production often occurring in a narrow range, typically between 25°C and 30°C for mesophilic fungi.[10][11] Exceeding the optimal range can lead to reduced enzyme activity and lower yields.

Q5: What is the role of aeration and agitation?

A5: Aeration and agitation are crucial for the culture of aerobic fungi like Cephalosporium sp.[12][13][14] Their primary roles are to:

  • Ensure sufficient dissolved oxygen (DO): Oxygen is essential for fungal respiration and is often a required co-substrate for enzymes in secondary metabolite pathways (e.g., oxygenases).[15]

  • Promote nutrient mixing: Agitation ensures that fungal cells have uniform access to nutrients in the medium.[12]

  • Prevent cell sedimentation: It keeps the mycelia suspended, maximizing their contact with the medium.

However, excessive agitation can cause high shear stress, which can damage fungal hyphae and negatively impact production.[13][16] Therefore, a balance must be found to ensure adequate oxygen transfer without causing cellular damage.

Troubleshooting Guide

Problem 1: Low or No this compound Yield

Possible Cause Troubleshooting Step
Suboptimal Medium Composition Verify the carbon and nitrogen sources. Glucose is reported to be superior to fructose, sucrose, or glycerol.[1] Ensure mineral salts are at appropriate concentrations. Consider performing a medium optimization experiment (see Experimental Protocols).
Incorrect pH Measure the pH of the medium throughout the fermentation. Fungal metabolism can significantly alter the pH. Implement a buffering system (e.g., phosphate buffer as in the baseline medium) or use a bioreactor with automated pH control to maintain it within the optimal range (typically 5.0-7.0).[7][9]
Inappropriate Temperature Ensure the incubator or bioreactor is calibrated and maintaining the target temperature (e.g., 25-30°C). Temperature fluctuations can inhibit key biosynthetic enzymes.[10]
Insufficient Aeration In shake flask cultures, ensure flasks are not overfilled (typically 20% of flask volume) and that agitation speed is adequate for vortex formation. In a bioreactor, increase the aeration rate (vvm) or agitation speed (rpm) to increase the dissolved oxygen level.[13][14]
Nutrient Depletion Pigment production often begins after the initial rapid growth phase.[1] Ensure that essential nutrients are not fully depleted before the production phase (idiophase) begins. Consider a fed-batch strategy for key nutrients like glucose.

Problem 2: Inconsistent Batch-to-Batch Production

Possible Cause Troubleshooting Step
Inoculum Variability Standardize the inoculum preparation. Use spores from a plate of a specific age or a liquid pre-culture grown under defined conditions for a fixed duration. Inconsistent inoculum age or density is a major source of variation.
Genetic Instability of the Strain Fungal strains can lose their ability to produce high titers of secondary metabolites after repeated subculturing. Return to a cryopreserved stock culture (e.g., soil stock or glycerol stock) to restart the process.[1]
Media Component Variability Complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between lots. If using complex media, test different lots or switch to a chemically defined medium for higher consistency.

Experimental Protocols

Protocol 1: Optimization of a Key Culture Parameter (e.g., pH)

This protocol describes a general method to determine the optimal value for a single environmental parameter using shake flask cultures.

  • Prepare Media: Prepare the baseline culture medium (see Table 1). Divide it into several aliquots. Adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.

  • Inoculation: Inoculate each flask with a standardized amount of Cephalosporium sp. spores or mycelial suspension. Use triplicate flasks for each pH value.

  • Incubation: Incubate all flasks under identical conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 8-10 days).[1]

  • Sampling: At regular intervals (e.g., every 24 hours), aseptically remove a sample from each flask.

  • Analysis:

    • Measure the pH to track its change over time.

    • Determine the mycelial dry weight to assess biomass growth.

    • Recover and quantify the this compound pigment. The pigment can be recovered by filtration and acidification of the filtrate, followed by centrifugation.[1] Quantification can be done spectrophotometrically at its maximum absorbance wavelength (after purification and dissolution in a suitable solvent) or by HPLC.

  • Data Interpretation: Plot this compound yield and biomass against the initial pH values to identify the optimum.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Baseline Medium B Aliquot and Adjust pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) A->B C Inoculate Triplicate Flasks per pH value B->C D Incubate at Constant Temperature & Agitation C->D E Sample Daily D->E F Measure pH & Biomass E->F G Extract & Quantify This compound E->G H Plot Data & Determine Optimum F->H G->H

Caption: Workflow for optimizing a single culture parameter.

Signaling Pathways

The precise signaling pathways governing this compound production are not fully elucidated. However, the biosynthesis of fungal secondary metabolites, particularly polyketides, is known to be controlled by a hierarchical regulatory network. This often includes global regulators that respond to environmental cues (like pH and nutrient availability) and pathway-specific transcription factors located within the biosynthetic gene cluster (BGC).

Signaling_Pathway cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway This compound Biosynthesis pH Ambient pH PacC PacC (pH response) pH->PacC Carbon Carbon Source (e.g., Glucose) CreA CreA (Carbon catabolite repression) Carbon->CreA Nitrogen Nitrogen Limitation LaeA LaeA/Velvet Complex (Chromatin remodeling) Nitrogen->LaeA BGC This compound Biosynthetic Gene Cluster (BGC) PacC->BGC +/- CreA->BGC - (repression) LaeA->BGC + (activation) PKS Polyketide Synthase (PKS) & Tailoring Enzymes BGC->PKS Transcription Ceph This compound PKS->Ceph Biosynthesis

Caption: Hypothesized signaling pathway for this compound.

References

Troubleshooting low yield in Cephalochromin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Cephalochromin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a dimeric naphtho-γ-pyrone, a type of fungal secondary metabolite with potential biological activities. Its extraction can be challenging due to its complex structure, potential for degradation under certain conditions, and the inherent variability of secondary metabolite production in fungal cultures. Optimizing both the fermentation and extraction processes is crucial for achieving a high yield.

Q2: What are the critical factors influencing this compound yield during fermentation?

The yield of this compound is highly dependent on the fermentation conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[1][2] The morphological state of the fungus, such as the formation of arthrospores in Cephalosporium acremonium, has been linked to maximum antibiotic synthesis.[3]

Q3: What general types of solvents are suitable for extracting this compound?

While a specific solvent system for this compound is not extensively documented in readily available literature, extractions of similar fungal secondary metabolites often employ organic solvents of varying polarities. Ethyl acetate is a commonly used solvent for extracting fungal metabolites.[4] The choice of solvent will depend on the polarity of this compound and the desire to minimize the co-extraction of impurities.

Q4: How does pH affect the stability of this compound during extraction?

The stability of cephalosporin-related compounds is often pH-dependent. For instance, some cephalosporins exhibit maximum stability in the pH range of 4-7 and are unstable outside this range.[5] It is crucial to maintain the pH within a stable range for this compound throughout the extraction process to prevent degradation. The solubility of similar compounds, aminocephalosporins, also shows a U-shaped curve against pH, indicating that pH can significantly impact recovery.[6]

Q5: Can temperature impact the final yield of extracted this compound?

Yes, temperature can significantly affect both the production of this compound during fermentation and its stability during extraction. Elevated temperatures during extraction can lead to the degradation of heat-sensitive compounds.[7] Therefore, it is advisable to perform extraction steps at controlled, and often reduced, temperatures to minimize degradation.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Issue 1: Low concentration of this compound in the fermentation broth.

Question: My analysis (e.g., HPLC) of the fermentation broth shows a very low concentration of this compound before I even begin the extraction. What could be the cause?

Answer: Low production during fermentation is a common cause of low final yield. Consider the following factors:

  • Suboptimal Culture Medium: The composition of your culture medium is critical. The carbon-to-nitrogen ratio, as well as the presence of specific precursors and micronutrients, can significantly influence secondary metabolite production.[1][8]

  • Incorrect Fermentation pH: The pH of the culture medium can drastically affect fungal growth and metabolite synthesis. It is essential to monitor and control the pH throughout the fermentation process. For Acremonium chrysogenum, a pH between 5 and 8 is often used for cultivation.

  • Inappropriate Fermentation Temperature: Fungal cultures have an optimal temperature range for growth and secondary metabolite production. Deviations from this optimal temperature can lead to reduced yields. For Acremonium chrysogenum, cultivation is typically performed between 20 and 30 °C.

  • Insufficient Aeration: Many fungal fermentations are aerobic processes. Inadequate oxygen supply can be a limiting factor for both growth and the production of secondary metabolites.

  • Strain Degeneration: Fungal strains can lose their high-producing capabilities over successive subcultures. It is advisable to use a fresh culture from a cryopreserved stock for inoculation.

Issue 2: Significant loss of this compound during the extraction process.

Question: I have a good starting concentration in my broth, but the yield drops significantly after extraction and purification. What are the likely causes?

Answer: Loss of product during extraction and purification can be attributed to several factors:

  • Degradation due to pH: As mentioned, this compound may be unstable at certain pH values. Ensure that the pH of your extraction solvents and any aqueous phases are within a stable range for the compound. Some cephalosporins are most stable between pH 4 and 7.[5]

  • Thermal Degradation: High temperatures during solvent evaporation or other steps can degrade your product. Use techniques like rotary evaporation at low temperatures or lyophilization (freeze-drying) to remove solvents.

  • Incomplete Extraction from Mycelia: If this compound is an intracellular metabolite, inefficient cell lysis will result in a low yield. Employ appropriate cell disruption techniques such as sonication, bead beating, or grinding with liquid nitrogen.

  • Poor Phase Separation in Liquid-Liquid Extraction: The formation of emulsions during liquid-liquid extraction can trap your compound of interest, leading to significant losses.

  • Adsorption to Glassware or Equipment: Highly colored compounds like this compound can sometimes adsorb to surfaces. Silanizing glassware can help to minimize this issue.

  • Photodegradation: Some complex organic molecules are sensitive to light. It is good practice to protect your extracts from direct light, for example, by using amber glass vials.

Issue 3: Difficulty in purifying this compound from co-extracted impurities.

Question: My final product is a complex mixture, and I am struggling to isolate pure this compound. What can I do?

Answer: The presence of impurities with similar physicochemical properties to this compound can complicate purification. Consider the following strategies:

  • Optimize the Initial Extraction: Use a solvent system that is more selective for this compound. A multi-step extraction with solvents of increasing polarity can help to fractionate the extract.

  • Employ Different Chromatographic Techniques: If you are using normal-phase chromatography, consider trying reverse-phase chromatography, or vice-versa. Size-exclusion or ion-exchange chromatography may also be effective depending on the properties of this compound and the impurities.

  • Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. This technique offers high resolution and can separate closely related compounds.[9][10]

Data Presentation

Table 1: Influence of Fermentation Parameters on Fungal Secondary Metabolite Yield (General Overview)

ParameterConditionExpected Impact on YieldReference(s)
Carbon Source Optimized Concentration & TypeIncreased Biomass & Product Formation[11]
Nitrogen Source Optimized Concentration & TypeInfluences Metabolic Pathways[1]
pH Maintained at Optimal Range (e.g., 5-8)Enhanced Enzyme Activity & Stability[12]
Temperature Maintained at Optimal Range (e.g., 20-30°C)Optimal Growth & Production Rate[12]
Aeration Sufficient Dissolved OxygenSupports Aerobic Respiration & Biosynthesis[11]

Table 2: Stability of Cephalosporin-Related Compounds Under Various Conditions

ConditionEffect on StabilityRecommendation for ExtractionReference(s)
Acidic pH (e.g., < 4) Potential for degradationAvoid strongly acidic conditions[5]
Neutral to Slightly Acidic pH (4-7) Generally stableMaintain pH in this range during aqueous steps[5]
Alkaline pH (e.g., > 7) Increased degradationAvoid alkaline conditions[5]
Elevated Temperature Increased degradation ratePerform extractions at room temperature or below[7]
Exposure to Light Potential for photodegradationProtect samples from light[7]

Experimental Protocols

Generalized Protocol for this compound Extraction

This protocol is a generalized procedure based on common methods for extracting fungal secondary metabolites. Optimization will be required for your specific strain and culture conditions.

  • Fermentation: Culture the this compound-producing fungal strain (e.g., Cephalosporium sp.) in a suitable liquid medium under optimized conditions of temperature, pH, and aeration.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction of Extracellular Metabolites (from Broth):

    • Adjust the pH of the culture filtrate to a slightly acidic value (e.g., pH 5-6) to ensure the stability of this compound.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic phases and wash with brine to remove any residual water.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and filter.

    • Concentrate the extract under reduced pressure at a low temperature.

  • Extraction of Intracellular Metabolites (from Mycelia):

    • Lyophilize (freeze-dry) the mycelia to remove water.

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature with agitation.

    • Filter the extract to remove the mycelial debris.

    • Concentrate the extract under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica gel or a reverse-phase material (e.g., C18).

    • Elute with a solvent gradient of increasing polarity (for normal phase) or decreasing polarity (for reverse phase).

    • Collect fractions and analyze them for the presence of this compound (e.g., by TLC or HPLC).

    • Pool the fractions containing pure this compound and concentrate the solvent.

    • For final purification, preparative HPLC may be necessary.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Analyze Pre-extraction Broth Start->Check_Fermentation Low_Production Low Concentration in Broth Check_Fermentation->Low_Production Low Good_Production Adequate Concentration in Broth Check_Fermentation->Good_Production Adequate Troubleshoot_Fermentation Troubleshoot Fermentation: - Optimize Medium - Adjust pH/Temp - Improve Aeration - Check Strain Viability Low_Production->Troubleshoot_Fermentation Troubleshoot_Extraction Troubleshoot Extraction: - Check pH/Temp Stability - Improve Cell Lysis - Optimize LLE - Prevent Adsorption/Degradation Good_Production->Troubleshoot_Extraction

Caption: Troubleshooting logic for low this compound yield.

Extraction_Workflow Fermentation Fermentation Fungal Culture Growth Harvesting Harvesting Separate Mycelia and Broth Fermentation->Harvesting Extraction Extraction Broth (Liquid-Liquid) Mycelia (Solid-Liquid) Harvesting->Extraction Purification Purification Column Chromatography Extraction->Purification Analysis Analysis HPLC/MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound extraction.

References

Improving the purity of Cephalochromin during chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Cephalochromin during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a naturally occurring dimeric naphtho-γ-pyrone, an organic heterotricyclic compound.[1] In pharmaceutical research and development, high purity of an active compound is critical to ensure its safety, efficacy, and stability, as impurities can affect biological activity and introduce toxicity.[2]

Q2: What are the common chromatographic methods for purifying this compound?

A2: Common methods for purifying natural products like this compound include silica gel chromatography for initial fractionation and size-exclusion or partition chromatography, such as with Sephadex LH-20, for final polishing steps.[3][4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for final purity analysis and small-scale purification.[6]

Q3: What types of impurities are typically encountered during this compound purification?

A3: Impurities may include other structurally related natural products from the source organism, unreacted starting materials or reagents from synthetic steps, and degradation products formed during extraction or purification.[7] Organic impurities can arise from processes like hydrolysis, oxidation, or photolytic cleavage.[7]

Q4: How can I assess the purity of my this compound sample?

A4: Purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector, as compounds with chromophores (like this compound) are readily detectable.[8] A photodiode array (PDA) detector can further help in assessing peak purity.[8] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and UV-Visible spectrophotometry for a preliminary purity check.[9]

Chromatographic Troubleshooting Guide

This section addresses specific problems encountered during the chromatographic purification of this compound.

Problem 1: Low Purity or Co-eluting Impurities

Possible Causes & Solutions:

  • Sub-optimal Mobile Phase: The polarity of the solvent system may not be suitable for separating this compound from impurities.

    • Solution: Systematically adjust the solvent ratios in your mobile phase. If using a gradient elution, try making the gradient shallower to increase the separation between peaks.[10] Consider adding a small percentage of a third solvent to modify the selectivity.

  • Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not have the right selectivity for your specific impurity profile.

    • Solution: Switch to a different stationary phase. If using normal-phase silica, consider reversed-phase (e.g., C18) chromatography. For final polishing, Sephadex LH-20 is excellent for separating closely related molecules based on size and polarity in various organic solvents.[3]

  • Column Overloading: Loading too much sample onto the column can lead to broad, overlapping peaks.[5]

    • Solution: Reduce the amount of sample loaded. As a general rule, the sample-to-adsorbent ratio should be optimized; for silica gel, this can be around 10 mg of sample per 1 g of silica, but this is highly dependent on the difficulty of the separation.[5]

  • Compound Degradation: this compound may be sensitive to the stationary phase (e.g., acidic silica gel).

    • Solution: If degradation is suspected on a silica gel column, the silica can be neutralized by pre-treating it with a base like triethylamine (TEA) mixed in the mobile phase.[11] Alternatively, use a more inert stationary phase like neutral alumina.

Problem 2: Low Yield or Loss of Product

Possible Causes & Solutions:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase.

    • Solution: Increase the polarity of the mobile phase significantly at the end of the run to wash everything off the column. If using ion-exchange chromatography, you may need to adjust the pH or increase the salt concentration of the elution buffer.

  • Sample Precipitation: The compound may precipitate on the column if the mobile phase is a poor solvent for it.

    • Solution: Ensure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you may need to modify the solvent system or reduce the sample concentration.[12]

  • Compound Instability: The compound may be degrading during the long chromatography process.

    • Solution: Minimize the time the compound spends on the column by increasing the flow rate, but be aware this can reduce resolution.[10] Ensure the stability of the compound in the chosen solvents before starting the purification.[13]

Problem 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Acidic silanol groups on silica gel can interact with polar compounds, causing peak tailing.

    • Solution: Add a small amount of a competitive agent to the mobile phase, such as triethylamine to mask acidic sites or a small amount of acid (like acetic acid) if your compound is acidic.

  • Poorly Packed Column: Channels or voids in the column bed lead to distorted peaks.

    • Solution: Ensure the column is packed uniformly without any cracks or air bubbles.[14] Using pre-packed columns can often provide better results.

  • High Sample Concentration: Overly concentrated samples can lead to non-ideal peak shapes.

    • Solution: Dilute the sample in the starting mobile phase before loading it onto the column.[12]

Problem 4: High Column Back Pressure

Possible Causes & Solutions:

  • Clogged Frit or Column Head: Particulates from the sample or solvents can block the column.

    • Solution: Always filter samples and mobile phases through a 0.45 µm filter before use.[12][15] If the column is clogged, try back-flushing it with a strong solvent according to the manufacturer's instructions.

  • Sample Viscosity: A highly viscous sample can increase pressure.

    • Solution: Dilute the sample with the mobile phase or reduce the flow rate during sample application.[12]

  • Precipitated Sample: Sample precipitating at the column head will cause a blockage.

    • Solution: Check the solubility of your sample in the mobile phase. If additives were used to dissolve the sample, ensure they are also present in the running buffer.[12]

Data Presentation

Table 1: Example of Mobile Phase Optimization for this compound on Silica Gel

This table illustrates how adjusting the mobile phase can impact purity and recovery. The goal is to maximize both parameters.

RunMobile Phase (Hexane:Ethyl Acetate Gradient)Purity (by HPLC, %)Recovery (%)Observations
190:10 to 50:50 (Steep Gradient)85%90%Poor separation from a closely eluting impurity.
290:10 to 70:30 (Shallow Gradient)95%82%Good separation, but some product retained on the column.
385:15 Isocratic, then 100% Ethyl Acetate Flush92%88%Decent separation, improved recovery with flush step.
490:10 to 75:25 (Optimized Shallow Gradient)97%85%Best separation with acceptable recovery.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography (Initial Purification)
  • Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude extract.

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column until the bed is stable.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly stronger solvent. Load the sample carefully onto the top of the silica bed.

  • Elution: Begin elution with the mobile phase. Either run an isocratic elution or a gradient of increasing polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to identify those containing this compound.

  • Pooling: Combine the fractions with the highest purity of the target compound.

Protocol 2: Sephadex LH-20 Chromatography (Final Polishing)

Sephadex LH-20 is a versatile medium that separates compounds by a combination of molecular sizing and partition chromatography, depending on the solvent used.[3] It is excellent for removing closely related impurities.

  • Swelling the Medium: Swell the dry Sephadex LH-20 powder in the chosen solvent (e.g., methanol, chloroform, or a mixture) for at least 3 hours.[16] Avoid using magnetic stirrers as they can break the beads.[15][16]

  • Column Packing: Pour the swollen gel slurry into the column in one continuous motion to avoid introducing air bubbles.[15]

  • Equilibration: Wash the packed column with 2-3 column volumes of the elution solvent at the intended flow rate. A low flow rate (1-10 cm/h) generally provides better resolution.[15][16]

  • Sample Application: Dissolve the partially purified this compound fraction in the elution solvent. Ensure the sample is filtered (0.45 µm) before loading to prevent clogging.[15][16]

  • Elution & Collection: Elute the sample with the same solvent, collecting fractions. Monitor the fractions by HPLC or TLC to locate the pure this compound.

  • Regeneration: The column can be regenerated by washing with several column volumes of the eluent.[15][16]

Visualizations

G cluster_workflow This compound Purification Workflow Crude Crude Extract (from source organism) Silica Step 1: Silica Gel Chromatography (Initial Fractionation) Crude->Silica Evap1 Evaporation & Pooling of Target Fractions Silica->Evap1 Sephadex Step 2: Sephadex LH-20 (Polishing Step) Evap1->Sephadex Evap2 Evaporation & Pooling of Purest Fractions Sephadex->Evap2 Analysis Final Purity Analysis (HPLC, LC-MS) Evap2->Analysis Pure High-Purity this compound Analysis->Pure

Caption: A typical multi-step chromatographic workflow for the purification of this compound.

G Start Problem: Low Purity After First Column CheckTLC Analyze Fractions by TLC/HPLC Start->CheckTLC ImpurityType Are impurities polar or non-polar relative to the product? CheckTLC->ImpurityType ShallowGradient Solution: Use a shallower gradient ImpurityType->ShallowGradient Impurities are very close ChangeSolvent Solution: Change solvent system (e.g., Toluene/Acetone) ImpurityType->ChangeSolvent Tailing or poor peak shape NewColumn Is separation still poor? ShallowGradient->NewColumn ChangeSolvent->NewColumn RP_Column Solution: Try Reversed-Phase (C18) Chromatography NewColumn->RP_Column Yes Sephadex_Column Solution: Use Sephadex LH-20 for polishing NewColumn->Sephadex_Column Yes, for final polishing

References

Technical Support Center: Cephalochromin Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalochromin. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural fungal metabolite belonging to the naphtho-gamma-pyrone class.[1] It has been shown to exhibit a range of biological activities, including antibacterial and anti-cancer properties. Notably, it has been found to induce cell cycle arrest and apoptosis in human non-small-cell lung cancer cells.[2][3]

Q2: I'm having trouble dissolving this compound for my bioassay. What are the recommended solvents?

A2: this compound is a hydrophobic compound and, as such, has low solubility in aqueous solutions. The recommended approach is to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other organic solvents like ethanol and methanol can also be used.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A4: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the stock solution in a smaller volume of the buffer and then add this intermediate dilution to the rest of the buffer.

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or use a sonicator to aid in dissolution.

  • Warming: Gently warming the solution in a water bath (e.g., to 37°C) can sometimes help to redissolve small precipitates.

  • Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Be sure to test the effect of the surfactant on your specific assay.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your bioassays.

Problem: this compound is not dissolving sufficiently in the desired solvent or is precipitating upon dilution.

Workflow for Troubleshooting Solubility Issues:

G start Start: Solubility Issue with this compound solvent_selection Select Appropriate Organic Solvent (e.g., DMSO, Ethanol, Methanol) start->solvent_selection stock_prep Prepare High-Concentration Stock Solution solvent_selection->stock_prep dilution Dilute Stock Solution into Aqueous Bioassay Medium stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes success Proceed with Bioassay precipitation->success No troubleshoot->dilution G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts membrane potential Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Inhibits Survivin Survivin (Anti-apoptotic) This compound->Survivin Inhibits Caspase8 Caspase-8 (Initiator) This compound->Caspase8 Activates Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Preventing degradation of Cephalochromin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Cephalochromin are limited in publicly available scientific literature. The following guidance is based on the general chemical properties of this compound as a naphtho-γ-pyrone, a class of phenolic polyketide pigments, and on established principles of drug stability. The provided protocols and data are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a dimeric naphtho-γ-pyrone, a type of secondary metabolite produced by various fungi. It is classified as a polyketide pigment and possesses a phenolic structure, which is crucial to understanding its stability.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:

  • Oxidation: The phenolic hydroxyl groups in the this compound structure make it susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[1][2][3][4]

  • Light (Photodegradation): Many polyketide pigments are sensitive to light, particularly UV radiation. Exposure to light can lead to photochemical reactions that alter the molecule's structure and properties.

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation reactions.[5][6][7]

  • pH: The stability of phenolic compounds can be pH-dependent. High pH (alkaline conditions) can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

Q3: What are the recommended storage conditions for solid this compound?

To minimize degradation, solid this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[8][9]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[8]

  • Container: Use tightly sealed vials to prevent moisture absorption.

Q4: How should I store this compound in solution?

Long-term storage of this compound in solution is generally not recommended. If temporary storage is necessary:

  • Solvent: Use a high-purity, degassed solvent.

  • Temperature: Store at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Light: Protect from light.

  • Duration: Use the solution as quickly as possible, ideally within 24 hours.[8]

Q5: What are the potential signs of this compound degradation?

Degradation of this compound, which is a pigment, may be visually indicated by a change in color. In solution, you might observe a color shift or fading. For quantitative assessment, chromatographic methods like HPLC are necessary to detect the appearance of degradation products and a decrease in the main compound's peak area.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Change in color of solid this compound. Oxidation or photodegradation.Discard the sample. For future storage, ensure the compound is in a tightly sealed container, protected from light, and stored at or below -20°C under an inert atmosphere.
Unexpected peaks in HPLC analysis of a freshly prepared solution. Degradation during sample preparation or analysis.Prepare samples immediately before analysis. Use degassed mobile phases and protect the autosampler from light. Consider using an antioxidant in your sample diluent if compatible with your analysis.
Loss of biological activity in experiments. Degradation of this compound in the experimental medium.Prepare stock solutions fresh for each experiment. Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 incubator).
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.Ensure the chosen solvent is appropriate and the concentration is within the solubility limit. Filter the solution before use. If precipitation occurs upon storage, the solution should be considered unstable.

Quantitative Data Summary

Specific quantitative data on this compound degradation is scarce. The following tables provide an illustrative example of how stability data could be presented. These values are hypothetical and intended for demonstration purposes.

Table 1: Illustrative Thermal Degradation of Solid this compound

TemperatureStorage DurationPurity (%)Appearance of Degradation Products (%)
40°C1 week95.24.8
40°C4 weeks85.114.9
25°C1 week99.10.9
25°C4 weeks96.53.5
4°C4 weeks>99.5<0.5
-20°C4 weeks>99.8Not Detected

Table 2: Illustrative Photostability of this compound in Solution (Methanol, 1 mg/mL)

Light ConditionExposure DurationPurity (%)Appearance of Degradation Products (%)
Cool White Fluorescent24 hours92.37.7
UV-A (365 nm)24 hours78.521.5
Dark Control24 hours>99.5<0.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m²) for 24 hours. A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and alkaline samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate polar degradation products from the parent compound. An example gradient could be:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The stressed samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

degradation_pathway This compound This compound Oxidation_Products Oxidized Products (e.g., quinones) This compound->Oxidation_Products O2, Light, Metal Ions Hydrolysis_Products Hydrolytic Products (Ring-opened) This compound->Hydrolysis_Products H2O (Acid/Base) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (60°C) Thermal->HPLC Photo Photolysis (UV/Vis) Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Workflow for forced degradation studies of this compound.

References

Addressing matrix effects in LC-MS analysis of Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cephalochromin.

Troubleshooting Guide

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Causes & Solutions:

  • Column Overload: The concentration of the injected sample may be too high.

    • Solution: Dilute the sample extract before injection. A simple dilution can significantly reduce matrix effects and improve peak shape.

  • Column Contamination: Residual matrix components from previous injections can accumulate on the column.

    • Solution: Implement a robust column washing protocol between injections. Use a strong solvent to flush the column and consider a sacrificial injection of a blank matrix extract to precondition the column.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound's chemical properties.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state. Experiment with different solvent compositions and gradients to improve peak resolution.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or contaminants in the system.

    • Solution: Use a column with a different stationary phase chemistry. Ensure all solvents and additives are high-purity, LC-MS grade to avoid introducing contaminants.

Problem: Inconsistent retention time for this compound.

Possible Causes & Solutions:

  • Matrix-Induced Shifts: Co-eluting matrix components can alter the interaction of this compound with the stationary phase.[1]

    • Solution: Enhance sample clean-up to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than simple protein precipitation.[2][3]

  • Mobile Phase Inconsistencies: Changes in mobile phase composition or pH can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a buffered mobile phase to maintain a stable pH.

  • LC System Issues: Fluctuations in pump pressure or temperature can affect retention time.

    • Solution: Regularly maintain and calibrate the LC system. Ensure the column oven is maintaining a stable temperature.

Problem: Significant ion suppression or enhancement.

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample matrix can compete with this compound for ionization in the MS source.[4][5]

    • Solution 1: Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from the interfering compounds. A longer gradient or a different stationary phase can improve resolution.[3]

    • Solution 2: Advanced Sample Preparation: Employ more selective sample preparation techniques. Immunoaffinity columns, where available for mycotoxins, can provide very clean extracts. Mixed-mode SPE can also be highly effective at removing a broad range of interferences.[3]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression or enhancement.[6] If a specific SIL-IS for this compound is not available, a structural analog may be used, but its ability to compensate for matrix effects must be carefully validated.[6]

    • Solution 4: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects by ensuring that the standards and samples have a similar matrix composition.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. You compare the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[4]

Q3: What is the "dilute and shoot" method, and is it suitable for this compound analysis?

A3: The "dilute and shoot" method involves simply diluting the sample extract before injecting it into the LC-MS system. This is a quick and easy way to reduce the concentration of matrix components. It can be a viable option if the concentration of this compound in your samples is high enough to be detected after dilution.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects and is highly recommended for quantitative bioanalysis.[6] It is particularly important when high accuracy and precision are required, and when dealing with complex matrices that produce significant and variable matrix effects. While a specific SIL-IS for this compound may not be commercially available, custom synthesis is an option for critical applications.

Q5: Can I use a different ionization technique to reduce matrix effects?

A5: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects, as APCI is generally less susceptible to ion suppression. However, the suitability of APCI depends on the analyte's chemical properties, and it may result in lower sensitivity for some compounds.[4]

Quantitative Data Summary

The following table summarizes the recovery and matrix effect data for the analysis of a related alkaloid, Cepharanthine, in beagle dog plasma. This data is presented as an example of how to evaluate and present such information.

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)
Cepharanthine1092.55.898.2
50095.14.2101.5
200093.83.999.7
Internal Standard50094.34.5100.5

Data adapted from a study on Cepharanthine, a structurally complex alkaloid, to illustrate typical performance metrics in bioanalysis.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

  • Prepare a this compound stock solution in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the appropriate amount of this compound stock solution into the mobile phase or reconstitution solvent.

    • Set B (Matrix Extract): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. Spike the same amount of this compound stock solution into the final, processed extract.

  • Analyze both sets of samples by LC-MS/MS under the same conditions.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.

  • Load the Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute this compound from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Validation & Analysis start Inconsistent Quantitative Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) assess_me->optimize_sp Matrix Effect Observed optimize_lc Optimize Chromatography (Gradient, Column) assess_me->optimize_lc Matrix Effect Observed use_is Implement Internal Standard (SIL-IS or Analog) assess_me->use_is Matrix Effect Observed matrix_match Use Matrix-Matched Calibration assess_me->matrix_match Matrix Effect Observed revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate matrix_match->revalidate analyze Analyze Samples revalidate->analyze end Reliable Quantitative Data analyze->end

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Refining NMR Data Acquisition for Cephalochromin Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR data acquisition for the structural analysis of cephalochromin.

Troubleshooting Guides

This section addresses common issues encountered during NMR experiments with this compound and similar dimeric naphthoquinones.

Issue 1: Poor Signal-to-Noise (S/N) Ratio in ¹³C NMR Spectra

  • Question: My ¹³C NMR spectrum for this compound has a very low signal-to-noise ratio, even after a long acquisition time. What could be the cause and how can I improve it?

  • Answer: Poor S/N in ¹³C NMR is a common challenge, especially for complex molecules like this compound which may have limited solubility or be available in small quantities.[1] Here are several factors to consider and potential solutions:

    • Sample Concentration: The concentration of your sample is the most critical factor.[1][2] For ¹³C NMR, a higher concentration is generally better.[2] If solubility is an issue in your current solvent, consider trying alternative deuterated solvents in which this compound might be more soluble.

    • Number of Scans (NS): To improve the S/N ratio, you need to increase the number of scans. Remember that the S/N ratio increases with the square root of the number of scans, so to double the S/N, you need to quadruple the acquisition time.[3]

    • Relaxation Delay (D1): Quaternary carbons, which are abundant in the this compound structure, often have long relaxation times (T₁).[4] If the relaxation delay is too short, these signals can become saturated and appear very weak or be absent altogether.[4] Try increasing the D1 value to allow for more complete relaxation of these nuclei.[1]

    • Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can help to mitigate the effects of long T₁ relaxation times and allow for a shorter relaxation delay, thus improving the overall S/N in a given amount of time.[5]

    • Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity and is particularly useful for samples with low concentrations.[6]

Issue 2: Broad or Poorly Resolved Peaks in ¹H NMR Spectra

  • Question: The aromatic signals in my ¹H NMR spectrum of this compound are broad and poorly resolved, making it difficult to determine coupling constants. What are the possible reasons and solutions?

  • Answer: Peak broadening in the ¹H NMR spectrum of polyaromatic compounds like this compound can arise from several factors:[7][8]

    • Aggregation: this compound, with its planar aromatic systems, has a tendency to aggregate in solution, especially at higher concentrations.[9] This can lead to broadened signals.[7] To address this, you can try:

      • Lowering the sample concentration.

      • Increasing the temperature of the experiment (variable temperature NMR).[7]

      • Using a different solvent that may disrupt the aggregation. Adding a small amount of a hydrogen-bond-breaking solvent like methanol-d₄ to a chloroform-d solution can sometimes sharpen signals.[10]

    • Chemical Exchange: The presence of tautomers or different conformational isomers in slow exchange on the NMR timescale can lead to broad peaks.[11][12] This is a known characteristic of hydroxylated naphthoquinones.[11] Running the experiment at different temperatures can help to either sharpen the signals (if the exchange rate increases) or resolve the individual species (if the exchange rate slows down).

    • Shimming: Poor magnetic field homogeneity will cause broadening of all peaks in the spectrum.[7] Always ensure the spectrometer is properly shimmed before starting your acquisition. If you have difficulty shimming, it could be due to a poor quality NMR tube or the presence of solid particles in your sample.[3][13]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.[14][15] Ensure your sample is free from such contaminants.

Issue 3: Missing Cross-Peaks in 2D NMR Spectra (COSY, HMBC)

  • Question: I am missing expected cross-peaks in my COSY and/or HMBC spectra for this compound, which is hindering my ability to assign the structure. Why is this happening?

  • Answer: Missing cross-peaks in 2D NMR experiments can be frustrating. Here are some common causes and troubleshooting steps:

    • COSY:

      • Small Coupling Constants: COSY cross-peaks arise from J-coupling between protons. If the coupling constant is very small, the cross-peak may not be visible, especially if the digital resolution is insufficient.[16]

      • Incorrect Acquisition Parameters: Ensure your spectral width is set correctly to encompass all proton signals.

    • HMBC:

      • Long-Range Coupling Constant (J): The HMBC experiment detects long-range couplings between protons and carbons (typically ²JCH and ³JCH). The efficiency of the magnetization transfer depends on the value of the long-range coupling constant. The default parameters may not be optimal for the specific couplings in this compound. You may need to adjust the long-range coupling delay to better match the expected J values.[16]

      • Low Signal Intensity: HMBC is less sensitive than HSQC. If your sample concentration is low, you may need to increase the number of scans significantly to observe weak correlations.[6]

      • Quaternary Carbons: Correlations to quaternary carbons are often weaker in HMBC spectra.[17] Longer acquisition times are often necessary to observe these crucial correlations.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: How much this compound do I need for standard NMR experiments?

    • A1: For a standard ¹H NMR spectrum, 5-25 mg of your compound is typically sufficient.[3] For a ¹³C NMR spectrum, you will likely need a more concentrated sample, in the range of 50-100 mg, due to the lower sensitivity of the ¹³C nucleus.[18] For 2D experiments like HSQC and HMBC, a higher concentration is also beneficial.[19]

  • Q2: What is the best deuterated solvent for this compound?

    • A2: The choice of solvent depends on the solubility of your sample.[14] Chloroform-d (CDCl₃) and acetone-d₆ are common choices for natural products.[14] However, due to the potential for aggregation, it may be beneficial to try a more polar solvent like DMSO-d₆ if you observe peak broadening.[20] It is important to ensure your sample is completely dissolved and free of any solid particles, which can be achieved by filtering the sample into the NMR tube.[3][14]

  • Q3: What are the best practices for NMR tube preparation?

    • A3: Always use clean, dry, and high-quality NMR tubes.[2][3] Scratched or damaged tubes can negatively impact shimming and spectral quality.[2][3] The optimal sample volume is typically 0.5-0.6 mL, which corresponds to a height of about 4 cm in a standard 5 mm tube.[2][3]

Data Acquisition

  • Q4: What are typical acquisition parameters for a ¹H NMR spectrum of this compound?

    • A4: For a standard ¹H experiment, a 90° pulse with a single scan may be sufficient if you have a good amount of sample.[5] If you need to increase the number of scans, it is often better to use a 30° pulse to allow for a shorter relaxation delay.[5] An acquisition time of around 3 seconds should provide good resolution.[5]

  • Q5: What are the key parameters to optimize for 2D NMR experiments like HSQC and HMBC?

    • A5: For both HSQC and HMBC, ensure that the spectral widths in both the ¹H and ¹³C dimensions are set correctly to include all relevant signals. For HMBC, the long-range coupling delay is a critical parameter to optimize for visualizing desired correlations.[16] The number of scans will depend on your sample concentration, with more scans needed for more dilute samples.[19]

Data Presentation

Table 1: Recommended NMR Acquisition Parameters for this compound Analysis

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse Angle30° - 90°90° for single scan, 30° for multiple scans to reduce experiment time.[5]
Acquisition Time (AQ)2 - 4 sLonger AQ provides better resolution.[5]
Relaxation Delay (D1)1 - 5 sShould be at least 1.5 times the longest T₁.
Number of Scans (NS)1 - 16Dependent on sample concentration.
¹³C NMR Pulse Angle30° - 45°Reduces saturation effects for carbons with long T₁.
Acquisition Time (AQ)1 - 2 sA balance between resolution and S/N.[4]
Relaxation Delay (D1)2 - 10 sLonger delay is crucial for observing quaternary carbons.
Number of Scans (NS)≥ 1024Highly dependent on concentration; may require several hours.
COSY Number of Increments256 - 512Determines resolution in the indirect dimension.
Number of Scans (NS)2 - 8Typically sufficient for good S/N.
HSQC Number of Increments128 - 256A good compromise between resolution and experiment time.
Number of Scans (NS)2 - 16Increase for dilute samples.
HMBC Number of Increments256 - 512Higher resolution is often needed to resolve long-range correlations.
Number of Scans (NS)8 - 64Requires more scans than HSQC due to lower sensitivity.
Long-Range J Value8 - 10 HzOptimize based on expected 2- and 3-bond couplings.

Experimental Protocols

Protocol 1: Standard ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean 5 mm NMR tube.[2][14]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[21]

  • Parameter Setup: Load a standard ¹H acquisition parameter set. Set the pulse angle (e.g., 90°), acquisition time (e.g., 3 s), relaxation delay (e.g., 2 s), and number of scans (e.g., 8).[5]

  • Acquisition: Start the acquisition.

  • Processing: After the acquisition is complete, Fourier transform the FID, and perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D HMBC Data Acquisition

  • Sample Preparation: Prepare a concentrated sample of this compound (20-50 mg in ~0.6 mL of deuterated solvent) and filter it into a high-quality NMR tube.

  • Instrument Setup: Lock and shim the spectrometer as for a ¹H experiment.

  • Parameter Setup: Load a standard HMBC parameter set. Set the spectral widths for both ¹H and ¹³C dimensions to cover all signals. Set the number of increments in the indirect dimension (e.g., 256). Set the number of scans (e.g., 16). Set the long-range coupling constant to an appropriate value (e.g., 8 Hz).

  • Acquisition: Start the 2D acquisition. This may take several hours depending on the number of scans and increments.

  • Processing: After acquisition, perform a 2D Fourier transform. Phase and baseline correct the spectrum in both dimensions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_troubleshoot Troubleshooting Loop dissolve Dissolve this compound (5-50 mg) filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim Insert Sample one_d_h 1D ¹H NMR lock_shim->one_d_h one_d_c 1D ¹³C NMR one_d_h->one_d_c two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_c->two_d ft_phase Fourier Transform, Phase & Baseline Correction two_d->ft_phase Raw Data assign Signal Assignment ft_phase->assign structure Structure Elucidation assign->structure check Check Spectra Quality (S/N, Resolution) structure->check adjust Adjust Parameters (Concentration, NS, D1) check->adjust If Poor adjust->lock_shim Re-acquire

Caption: Workflow for this compound Structural Analysis by NMR.

troubleshooting_pathway cluster_broad_peaks Broad Peaks? cluster_broad_solutions Solutions for Broad Peaks cluster_low_sn Low S/N? cluster_sn_solutions Solutions for Low S/N start Poor Quality Spectrum is_broad Yes start->is_broad is_low_sn Yes lower_conc Lower Concentration is_broad->lower_conc Aggregation/ Exchange change_temp Change Temperature is_broad->change_temp Aggregation/ Exchange change_solvent Change Solvent is_broad->change_solvent Aggregation/ Exchange check_shims Check Shims is_broad->check_shims Aggregation/ Exchange is_broad->is_low_sn No not_broad No end_node Re-acquire Data lower_conc->end_node change_temp->end_node change_solvent->end_node check_shims->end_node increase_conc Increase Concentration is_low_sn->increase_conc increase_ns Increase Scans (NS) is_low_sn->increase_ns increase_d1 Increase Delay (D1) is_low_sn->increase_d1 use_cryoprobe Use Cryoprobe is_low_sn->use_cryoprobe is_low_sn->end_node No not_low_sn No increase_conc->end_node increase_ns->end_node increase_d1->end_node use_cryoprobe->end_node

Caption: Troubleshooting Decision Pathway for NMR Data Acquisition.

References

Validation & Comparative

A Comparative Analysis of Cephalochromin and Other FabI Inhibitors for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Cephalochromin with other prominent inhibitors of the bacterial enzyme FabI (enoyl-acyl carrier protein reductase). This analysis is supported by experimental data on their inhibitory concentrations, spectrum of activity, and underlying mechanisms.

FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, catalyzing the final and rate-limiting step in the elongation cycle of fatty acid chains. Its absence in mammals makes it an attractive and validated target for the development of novel antibacterial agents. This guide will delve into the comparative efficacy of this compound, a naturally derived FabI inhibitor, against other well-characterized inhibitors such as Triclosan, the clinical-stage compound Afabicin, and the recently developed Gram-negative-targeting Fabimycin.

Mechanism of Action: Inhibition of the FabI Pathway

The bacterial fatty acid synthesis pathway (FAS-II) is responsible for producing the fatty acids essential for building bacterial cell membranes. The pathway involves a cycle of condensation, reduction, and dehydration reactions. FabI, an enoyl-ACP reductase, performs the final reduction step in this elongation cycle. By inhibiting FabI, these compounds disrupt the synthesis of vital membrane lipids, leading to the cessation of bacterial growth and, ultimately, cell death.

FabI_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_inhibitors Inhibition Malonyl_ACP Malonyl-ACP FabF_B FabF/B (Condensation) Malonyl_ACP->FabF_B Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->FabF_B Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (Reduction) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ FabZ (Dehydration) Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabI FabI (Reduction) Enoyl_ACP->FabI Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Acyl_ACP_n2->FabF_B Next Cycle FabF_B->Ketoacyl_ACP FabG->Hydroxyacyl_ACP FabZ->Enoyl_ACP FabI->Acyl_ACP_n2 This compound This compound This compound->FabI Triclosan Triclosan Triclosan->FabI Afabicin Afabicin Afabicin->FabI Fabimycin Fabimycin Fabimycin->FabI

Caption: Bacterial FAS-II pathway with FabI inhibition.

Comparative Efficacy of FabI Inhibitors

The efficacy of FabI inhibitors can be evaluated at both the enzymatic and cellular levels. The half-maximal inhibitory concentration (IC50) measures the potency of a compound against the purified FabI enzyme, while the minimum inhibitory concentration (MIC) indicates the lowest concentration of the compound required to inhibit the visible growth of a specific bacterium. The following tables summarize the available data for this compound and its comparators.

Table 1: In Vitro Enzyme Inhibition (IC50)

CompoundTarget Organism FabIIC50 (µM)
This compound Staphylococcus aureus1.9[1]
Escherichia coli1.8[1]
Triclosan Escherichia coli2.0[2]
Escherichia coli (G93V mutant)10.0[2]
Afabicin desphosphono Staphylococcus aureus0.0128 (12.8 nM)[3]
Escherichia coliNot active[4]
Fabimycin Escherichia coliData not available
Staphylococcus aureusData not available

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC Range (µg/mL)
This compound Staphylococcus aureusNot explicitly found
Escherichia coliNot explicitly found
Triclosan Staphylococcus aureus (clinical isolates)0.025 - 1.0[5]
Staphylococcus aureus (MRSA)0.1[6]
Escherichia coli (reference strains)0.5 - 1.0[2]
Escherichia coli (clinical isolates)up to 64[7]
Afabicin desphosphono Staphylococcus aureus (MSSA/MRSA)MIC90: ≤0.015[8]
Escherichia coli>8[4]
Fabimycin Staphylococcus aureus0.004[9]
Escherichia coli (MG1655)2.0[10][11]
Klebsiella pneumoniae (clinical isolates)MIC90: 4.0[12]
Acinetobacter baumannii (clinical isolates)MIC90: 8.0[10]

Note: MIC values are highly dependent on the specific bacterial strain and testing methodology (e.g., CLSI or EUCAST guidelines).

From the available data, this compound demonstrates micromolar-level inhibition of both Gram-positive (S. aureus) and Gram-negative (E. coli) FabI enzymes[1]. Triclosan shows similar IC50 values against E. coli FabI but its whole-cell activity (MIC) can be significantly higher, especially in clinical isolates, suggesting potential challenges with cell permeability or efflux pumps[2][7].

Afabicin, in its active form desphosphono, is a highly potent inhibitor of S. aureus FabI with nanomolar IC50 and very low MIC values against a wide range of staphylococcal strains, including MRSA[3][8]. However, its spectrum is narrow and it is not effective against Gram-negative bacteria like E. coli[4][13].

Fabimycin represents a significant advancement, retaining potent activity against S. aureus while also demonstrating impressive efficacy against challenging Gram-negative pathogens such as E. coli, K. pneumoniae, and A. baumannii[10][11][14]. This broader spectrum suggests that the chemical scaffold of Fabimycin has been optimized to overcome the permeability barriers of Gram-negative bacteria.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of antibacterial compounds. Below are outlines of the key assays cited in the efficacy data.

FabI Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of FabI by monitoring the oxidation of its cofactor, NADH, which results in a decrease in absorbance at 340 nm.

  • Reagents and Materials: Purified FabI enzyme, NADH, crotonoyl-ACP (substrate), assay buffer (e.g., MES-diethanolamine-triethanolamine buffer), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the FabI enzyme in the wells of a microtiter plate.

    • Add varying concentrations of the inhibitor compound (e.g., this compound) to the wells. A control with no inhibitor is included.

    • Initiate the enzymatic reaction by adding the substrate, crotonoyl-ACP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

    • Calculate the initial reaction velocities from the rate of NADH consumption.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Reagents and Materials: Bacterial culture, Mueller-Hinton Broth (MHB) or other appropriate growth medium, serial dilutions of the inhibitor compound, 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium (e.g., to 5 x 10^5 CFU/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the inhibitor compound in the growth medium.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental and Drug Discovery Workflow

The discovery and development of novel FabI inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (Compound Library vs. FabI) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Med_Chem Medicinal Chemistry (Structure-Activity Relationship) Lead_Gen->Med_Chem In_Vitro In Vitro Testing (IC50, MIC, Spectrum) Med_Chem->In_Vitro In_Vitro->Med_Chem Iterative Cycles ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET In_Vivo In Vivo Efficacy (Animal Infection Models) ADMET->In_Vivo Candidate Candidate Drug In_Vivo->Candidate

Caption: Workflow for FabI inhibitor discovery.

Conclusion

The landscape of FabI inhibitors presents a diverse range of compounds with distinct efficacy profiles. This compound, as a natural product, provides a valuable chemical scaffold that demonstrates balanced inhibitory activity against both Gram-positive and Gram-negative FabI enzymes. In comparison, synthetic inhibitors have been highly optimized for specific applications. Afabicin exemplifies a potent, narrow-spectrum agent tailored for difficult-to-treat Staphylococcus aureus infections, showcasing the success of a targeted approach. Conversely, Fabimycin represents a breakthrough in overcoming the challenges of Gram-negative bacterial penetration, offering a promising broad-spectrum candidate. Triclosan, while an effective FabI inhibitor, faces limitations in its whole-cell efficacy against resistant strains.

For researchers in drug development, the comparative data underscores the critical interplay between enzymatic potency, spectrum of activity, and the ability to overcome bacterial defense mechanisms like efflux pumps and outer membrane barriers. The continued exploration of diverse chemical matter, including natural products like this compound, alongside structure-guided synthetic optimization, will be paramount in developing the next generation of effective FabI-targeted antibacterial therapies.

References

Comparative Analysis of Cephalochromin and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Cephalochromin, a fungal-derived secondary metabolite, against two widely used classes of antibiotics: penicillins and tetracyclines. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound, Penicillin, and Tetracycline against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. It is crucial to note that the data for this compound is presented as the half-maximal inhibitory concentration (IC50) against the FabI enzyme, while the data for Penicillin and Tetracycline are whole-cell Minimum Inhibitory Concentrations (MICs). A direct comparison of these values should be made with caution, as IC50 measures enzymatic inhibition and MIC measures the inhibition of bacterial growth.

Antibiotic Target Organism Metric Value (µg/mL) Value (µM)
This compound Staphylococcus aureusIC50 (FabI)1.021.9[1]
Escherichia coliIC50 (FabI)0.971.8[1]
Penicillin Staphylococcus aureusMIC0.03 - >256-
Escherichia coliMIC32 - >1024-
Tetracycline Staphylococcus aureusMIC0.25 - >256-
Escherichia coliMIC1 - >128-

Mechanism of Action

The distinct mechanisms of action of these three antimicrobial compounds are visualized in the following diagrams.

cluster_this compound This compound Mechanism of Action This compound This compound FabI FabI Enzyme This compound->FabI Binds to This compound->FabI Inhibition Inhibition FattyAcid Fatty Acid Biosynthesis FabI->FattyAcid Catalyzes Disruption Disruption Inhibition->FabI cluster_penicillin Penicillin Mechanism of Action Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Penicillin->PBP Inhibition Inhibition CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Inhibition->PBP cluster_tetracycline Tetracycline Mechanism of Action Tetracycline Tetracycline Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to Tetracycline->Ribosome Inhibition Inhibition Protein Protein Synthesis Ribosome->Protein Mediates Ribosome->Protein tRNA aminoacyl-tRNA tRNA->Ribosome Binds to A site Inhibition->tRNA Prevents binding of cluster_workflow MIC Determination Workflow Prep Prepare Serial Dilutions of Antibiotic Inoc Inoculate with Standardized Bacterial Suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Read Results for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

References

Comparative Analysis of Cephalochromin's Antibacterial Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Cephalochromin against Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against established anti-MRSA agents: Vancomycin, Linezolid, and Daptomycin. This document is intended to provide researchers, scientists, and drug development professionals with a concise overview of the available data, detailed experimental protocols, and visual representations of key concepts to inform further research and development efforts.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the comparator antibiotics against MRSA. It is important to note the different metrics available for this compound (IC50) versus the standard antibiotics (MIC).

Table 1: In Vitro Activity Against Staphylococcus aureus

CompoundTarget/Mechanism of ActionQuantitative MeasureValueOrganism
This compound Enoyl-ACP Reductase (FabI) InhibitionIC501.9 µMStaphylococcus aureus
Vancomycin Cell Wall Synthesis InhibitionMIC Range0.5 - 2 µg/mLMRSA
Linezolid Protein Synthesis Inhibition (50S ribosome)MIC Range1 - 4 µg/mLMRSA
Daptomycin Cell Membrane DisruptionMIC Range0.25 - 1 µg/mLMRSA

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Summary of Bactericidal Activity from Time-Kill Assays Against MRSA

CompoundBactericidal ActivityKey Observations
This compound Data not available-
Vancomycin Slow bactericidal activityExhibits time-dependent killing.
Linezolid Generally considered bacteriostaticInhibits bacterial growth but may not actively kill the bacteria.
Daptomycin Rapid bactericidal activityDemonstrates concentration-dependent killing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound at a known concentration in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized inoculum of bacteria is exposed to a specific concentration of the antimicrobial agent (often at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Protocol:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a standardized starting density (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.

  • Exposure to Antimicrobial Agent: Add the antimicrobial agent at the desired concentration (e.g., 1x, 4x, or 10x MIC) to the bacterial culture. A growth control tube without the antimicrobial agent is also included.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

FabI Inhibition Assay

This biochemical assay is used to determine the inhibitory activity of a compound against the FabI enzyme.

Principle: The activity of the FabI enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the enzymatic reaction. An inhibitor will reduce the rate of this reaction.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate crotonoyl-CoA, and NADH.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of the S. aureus FabI enzyme.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed mechanism of action of this compound.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20h D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC F->G

Experimental Workflow for MIC Assay.

Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture B Add Antimicrobial Agent (at desired MIC multiple) A->B C Incubate with Shaking B->C D Withdraw Aliquots at Specific Time Points C->D 0, 2, 4, 8, 12, 24h E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates & Count Colonies (CFU) F->G H Plot Time-Kill Curve G->H

Experimental Workflow for Time-Kill Assay.

Cephalochromin_Mechanism_of_Action cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Malonyl_ACP Malonyl-ACP FabH FabH Malonyl_ACP->FabH Acyl_ACP Acyl-ACP (growing fatty acid chain) Acyl_ACP->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG (NADPH) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (NADH) Enoyl_ACP->FabI Elongated_Acyl_ACP Elongated Acyl-ACP FabI->Elongated_Acyl_ACP This compound This compound This compound->Inhibition Inhibition->FabI Inhibition

This compound's Mechanism of Action.

Comparative Analysis of Cephalochromin Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for cross-resistance between cephalochromin and other classes of antibiotics. Due to the limited availability of direct experimental studies on this compound cross-resistance, this document focuses on a mechanistic comparison to infer likely cross-resistance profiles. Detailed experimental protocols for future cross-resistance studies are also provided.

Executive Summary

This compound is a fungal secondary metabolite with a distinct mechanism of action, inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis.[1] This mechanism differentiates it from most commercially available antibiotics, which target cell wall synthesis, protein synthesis, or DNA replication. The primary known mechanism of resistance to this compound is the overexpression of its target, FabI.[1]

Given its unique target, the probability of cross-resistance between this compound and antibiotics with different mechanisms of action is predicted to be low. For instance, resistance mechanisms affecting beta-lactams (e.g., beta-lactamase production, penicillin-binding protein modification) or aminoglycosides (e.g., enzymatic modification, ribosomal mutations) are unlikely to confer resistance to this compound. However, multidrug efflux pumps could potentially extrude this compound, leading to a degree of cross-resistance with other antibiotic classes that are also substrates for these pumps. To date, no specific studies have been published that experimentally confirm or refute these hypotheses through comprehensive cross-resistance testing.

Mechanistic Comparison of this compound and Other Antibiotics

The potential for cross-resistance is often linked to shared mechanisms of action or resistance. The following table summarizes the distinct mechanism of this compound in comparison to other major antibiotic classes.

Antibiotic ClassMechanism of ActionCommon Resistance MechanismsPredicted Cross-Resistance with this compound
This compound Inhibition of FabI (Enoyl-ACP reductase) in fatty acid synthesis[1]Overexpression of FabI[1]-
Beta-lactams (e.g., Penicillins, Cephalosporins)Inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesisEnzymatic degradation (β-lactamases), alteration of PBPs, reduced permeabilityLow
Aminoglycosides (e.g., Gentamicin, Amikacin)Binding to the 30S ribosomal subunit, inhibiting protein synthesisEnzymatic modification, altered ribosomal target, reduced uptakeLow
Macrolides (e.g., Erythromycin, Azithromycin)Binding to the 50S ribosomal subunit, inhibiting protein synthesisRibosomal modification (methylation), efflux pumps, enzymatic inactivationLow to Moderate (if a common efflux pump is involved)
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibition of DNA gyrase and topoisomerase IV, interfering with DNA replicationTarget enzyme mutations, efflux pumps, altered cell wall permeabilityLow to Moderate (if a common efflux pump is involved)
Tetracyclines (e.g., Doxycycline, Minocycline)Binding to the 30S ribosomal subunit, inhibiting protein synthesisEfflux pumps, ribosomal protection proteins, enzymatic inactivationLow to Moderate (if a common efflux pump is involved)
Glycopeptides (e.g., Vancomycin)Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala terminiAlteration of the D-Ala-D-Ala targetLow

Experimental Protocols

As direct experimental data on this compound cross-resistance is not yet available, the following protocols are provided as a guide for researchers wishing to conduct such studies.

Generation of this compound-Resistant Bacterial Strains

Objective: To develop bacterial strains with stable resistance to this compound for use in cross-resistance studies.

Methodology:

  • Bacterial Strain Selection: Choose relevant bacterial strains for the study, such as Staphylococcus aureus ATCC 29213 or clinical isolates of interest.

  • Serial Passage:

    • Prepare a series of tubes with increasing concentrations of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate the tube with the lowest concentration of this compound with the selected bacterial strain.

    • Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

    • Transfer an aliquot from the tube showing growth at the highest concentration of this compound to a new series of tubes with even higher concentrations.

    • Repeat this process for a sufficient number of passages until a significant increase in the Minimum Inhibitory Concentration (MIC) is observed.

  • Resistance Stability Check: Culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC of this compound. A stable resistant phenotype will show no significant change in MIC.

Antimicrobial Susceptibility Testing (AST) for Cross-Resistance

Objective: To determine the susceptibility of this compound-resistant and parent (susceptible) strains to a panel of other antibiotics.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Plates:

    • Prepare 96-well microtiter plates with two-fold serial dilutions of each antibiotic to be tested (e.g., penicillin, oxacillin, gentamicin, ciprofloxacin, erythromycin, vancomycin).

    • The final volume in each well should be 50 µL of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • Grow the this compound-resistant and parent strains in CAMHB to the early logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well of the antibiotic plates.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC values of the this compound-resistant strain to the parent strain for each antibiotic tested. A significant increase (typically ≥4-fold) in the MIC for the resistant strain indicates potential cross-resistance.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a proposed workflow for cross-resistance studies.

Cephalochromin_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm FabI FabI Enzyme FattyAcid Fatty Acid Synthesis FabI->FattyAcid Catalyzes This compound This compound This compound->FabI Inhibits Cross_Resistance_Workflow cluster_workflow Experimental Workflow for Cross-Resistance Study start Select Parent Bacterial Strain serial_passage Serial Passage with this compound start->serial_passage ast Perform AST with Antibiotic Panel start->ast Parent Strain resistant_strain Isolate this compound-Resistant Strain serial_passage->resistant_strain resistant_strain->ast Resistant Strain compare Compare MICs (Resistant vs. Parent) ast->compare conclusion Determine Cross-Resistance Profile compare->conclusion

References

In Vivo Efficacy of Cephalochromin Versus Vancomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the in vivo efficacy of Cephalochromin and vancomycin is not currently possible due to a lack of published in vivo studies for this compound. While vancomycin is a well-established antibiotic with extensive in vivo data against various pathogens, particularly Staphylococcus aureus, this compound's evaluation appears to be in the earlier, in vitro stages of research. This guide provides a comprehensive overview of the available data for both compounds to offer a comparative perspective based on current scientific literature.

Vancomycin: In Vivo Efficacy Profile

Vancomycin, a glycopeptide antibiotic, has been a cornerstone for treating serious infections caused by Gram-positive bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), for decades.[1] Its in vivo efficacy has been demonstrated in numerous animal models, most commonly murine infection models.

Quantitative In Vivo Data for Vancomycin

The following table summarizes representative in vivo efficacy data for vancomycin against Staphylococcus aureus from various murine infection models.

Animal ModelBacterial StrainVancomycin DosageRoute of AdministrationEfficacy EndpointOutcomeReference
Neutropenic Mouse Thigh InfectionS. aureus GRP-00571200 mg/kg/day (divided q3h)SubcutaneousBacterial load (CFU/thigh)Statistically significant reduction in bacterial load compared to saline control.[2][3]
Systemic Murine InfectionMRSA USA30050 mg/kgIntraperitonealBacterial clearance in kidneys (CFU/g)Improved kidney clearance of MRSA by 1 log compared to free vancomycin when encapsulated in liposomes.[1][4]
Murine Spine Implant InfectionBioluminescent S. aureus4 mg (local application)Intrawound powderBacterial load (bioluminescence and CFU/mL)Significantly lower bacterial loads and a lower rate of persistent infection compared to no treatment.[5]
Murine Sepsis ModelMRSA0.41–1.86 mg/kg (ED50)IntraperitonealSurvivalDemonstrated a protective effect against mortality.[6]

This compound: Current Research Status

This compound is a fungal secondary metabolite that has been identified as a promising antibacterial compound.[7] In vitro studies have shown that it acts as an inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in fatty acid biosynthesis.[7]

To date, publicly available scientific literature does not contain studies detailing the in vivo efficacy of this compound in animal models of bacterial infection. Research on this compound appears to be focused on its mechanism of action and in vitro activity.

Experimental Protocols: Murine Thigh Infection Model for Vancomycin Efficacy

The following is a detailed methodology for a typical neutropenic murine thigh infection model used to evaluate the in vivo efficacy of antibiotics like vancomycin.[2][3]

1. Animal Model:

  • Specific pathogen-free, female ICR/Swiss mice (or other suitable strain), typically 6-8 weeks old.

2. Induction of Neutropenia:

  • To reduce the influence of the host immune system, mice are rendered neutropenic.

  • This is commonly achieved by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[3]

3. Bacterial Strain and Inoculum Preparation:

  • A clinically relevant strain of Staphylococcus aureus (e.g., MRSA) is used.

  • The strain is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase.

  • The bacterial suspension is then centrifuged, washed, and resuspended in sterile saline to a specific concentration (e.g., 10^7 CFU/mL).

4. Infection Procedure:

  • Mice are anesthetized.

  • A 0.1 mL volume of the prepared bacterial inoculum is injected into the thigh muscle of each hind leg.

5. Treatment Regimen:

  • Treatment commences at a set time post-infection (e.g., 2 hours).

  • Vancomycin is administered at a predetermined dose and schedule (e.g., 1200 mg/kg/day, divided into doses every 3 hours) via a specific route (e.g., subcutaneous).[2][3]

  • A control group receives a placebo (e.g., sterile saline).

6. Efficacy Evaluation:

  • At a specified time point (e.g., 24 hours post-treatment initiation), mice are euthanized.

  • The thigh muscles are aseptically excised and homogenized in a known volume of sterile saline.

  • Serial dilutions of the homogenate are plated on appropriate agar plates (e.g., Tryptic Soy Agar).

  • The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per thigh.

7. Data Analysis:

  • The mean log10 CFU per thigh is calculated for each treatment group and the control group.

  • The efficacy of the treatment is determined by the reduction in bacterial load compared to the control group.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G A Animal Acclimatization B Induction of Neutropenia (Cyclophosphamide IP) A->B D Thigh Muscle Infection B->D C Bacterial Inoculum Preparation (S. aureus) C->D E Treatment Initiation (e.g., 2h post-infection) D->E F Vancomycin Administration (Subcutaneous) E->F G Control Group (Saline Administration) E->G H Euthanasia & Tissue Harvest (e.g., 24h post-treatment) F->H G->H I Tissue Homogenization H->I J Serial Dilution & Plating I->J K CFU Enumeration J->K L Data Analysis K->L

Caption: Workflow of a neutropenic murine thigh infection model.

Signaling Pathways and Mechanisms of Action

Vancomycin's Mechanism of Action

Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylase and transpeptidase enzymes from cross-linking the peptidoglycan layers. This leads to a weakened cell wall and eventual cell lysis.

G cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Wall A Vancomycin B D-Ala-D-Ala Terminus of Peptidoglycan Precursor A->B Binds to C Transglycosylase/ Transpeptidase B->C Blocks D Peptidoglycan Cross-linking C->D Catalyzes E Cell Wall Synthesis D->E F Bacterial Cell Lysis E->F Inhibition leads to

Caption: Vancomycin's mechanism of action.

This compound's Proposed Mechanism of Action

This compound is an inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI).[7] FabI is a critical component of the type II fatty acid synthase (FAS-II) system in bacteria, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids, which are vital for building bacterial cell membranes. This disruption leads to the inhibition of bacterial growth.[7]

G cluster_0 Bacterial Cytoplasm cluster_1 Metabolic Pathway A This compound B Enoyl-ACP Reductase (FabI) A->B Inhibits C Fatty Acid Elongation B->C Catalyzes D Fatty Acid Synthesis (FAS-II) C->D E Bacterial Cell Membrane Synthesis D->E F Bacterial Growth Inhibition E->F Disruption leads to

Caption: this compound's mechanism of action.

References

Unraveling the Structure-Activity Relationship of Cephalochromin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cephalochromin, a dimeric naphtho-γ-pyrone produced by various fungi, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antibacterial and cytotoxic properties. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Antibacterial Activity: Targeting FabI

This compound has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway (FAS-II). This targeted inhibition forms the basis of its antibacterial effect.

Quantitative Analysis of FabI Inhibition

The inhibitory activity of this compound against FabI from pathogenic bacteria highlights its potential as an antibacterial lead compound. A critical SAR observation is the essential role of the free hydroxyl groups for its activity.

CompoundTarget EnzymeOrganismIC50 (µM)Reference
This compoundFabIStaphylococcus aureus1.9[1]
This compoundFabIEscherichia coli1.8[1]
Methylether derivatives of this compoundFabIS. aureus / E. coliNo inhibition[1]

Key SAR Insights:

  • Free Hydroxyl Groups are Crucial: The methylation of the hydroxyl groups on the this compound scaffold results in a complete loss of FabI inhibitory activity. This suggests that these hydroxyl groups are directly involved in binding to the active site of the enzyme, likely through hydrogen bonding interactions.[1]

Experimental Protocol: FabI Inhibition Assay

The following protocol is a standard method for determining the FabI inhibitory activity of test compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of compounds against bacterial FabI.

Principle: The assay spectrally monitors the oxidation of NADH to NAD⁺, a reaction catalyzed by FabI in the presence of its substrate. A decrease in the rate of NADH oxidation in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Purified FabI enzyme

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and crotonoyl-CoA in each well of a 96-well plate.

  • Add the test compounds at varying concentrations to the wells. A control with no inhibitor should be included.

  • Initiate the enzymatic reaction by adding the purified FabI enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, NADH, Substrate) B Add Test Compounds (Varying Concentrations) A->B C Initiate Reaction (Add FabI Enzyme) B->C D Monitor Absorbance (340 nm) C->D E Calculate Initial Rates D->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Fig. 1: Experimental workflow for the FabI inhibition assay.

Cytotoxic Activity: A Promising Avenue for Anticancer Research

Several dimeric naphtho-γ-pyrones, structurally related to this compound, have demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests a potential therapeutic application for this class of compounds in oncology.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, the concentration at which 50% of the cancer cells are inhibited.

CompoundCancer Cell LineIC50 (µM)Reference
Aurasperone AK562 (Leukemia)6.78[2][3]
Aurasperone AA549 (Lung Cancer)6.94[2][3]
Aurasperone AHuh-7 (Liver Cancer)2.59[2][3]
Compound 12 (a dimeric naphthopyrone)PANC-1 (Pancreatic Cancer)5, 10, 20 (dose-dependent apoptosis)[4]
Penicitol DHeLa (Cervical Cancer)4.1[2]

Key SAR Insights:

  • Dimeric Structure is Important: Many of the most potent cytotoxic compounds are dimeric naphtho-γ-pyrones, suggesting that the dimeric scaffold is a key feature for this biological activity.[4][5]

  • Substitution Patterns Influence Activity: The specific substitution patterns on the naphtho-γ-pyrone rings, including the position and nature of hydroxyl and methoxy groups, likely play a significant role in the cytotoxic potency and selectivity.[5]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

Objective: To determine the IC50 value of a compound against a specific cancer cell line.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., PANC-1, A549, etc.)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Mechanism of Action: Induction of Apoptosis via ROS-Mediated PI3K/Akt Signaling Pathway

Studies on some cytotoxic dimeric naphthopyrones suggest that their anticancer activity is mediated through the induction of apoptosis. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn modulates the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.

signaling_pathway Cephalochromin_Derivative This compound Derivative ROS ROS Generation Cephalochromin_Derivative->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition

Fig. 2: Proposed ROS-mediated PI3K/Akt signaling pathway for apoptosis induction.

Pathway Description: The binding of certain this compound derivatives to cancer cells can lead to an increase in intracellular ROS levels. This oxidative stress can inhibit the PI3K/Akt signaling pathway, which is a key survival pathway in many cancers. The inhibition of Akt, a central kinase in this pathway, removes its inhibitory effect on pro-apoptotic proteins, ultimately leading to programmed cell death (apoptosis).

Conclusion

The structure-activity relationship of this compound derivatives reveals distinct pharmacophores for their antibacterial and cytotoxic activities. For antibacterial action via FabI inhibition, the presence of free hydroxyl groups is paramount. In contrast, for cytotoxic activity, a dimeric naphtho-γ-pyrone scaffold appears to be a key determinant of potency. The induction of apoptosis through ROS-mediated modulation of the PI3K/Akt signaling pathway provides a mechanistic basis for the anticancer potential of these compounds. This comparative guide offers a foundation for the further exploration and development of this compound derivatives as novel therapeutic agents. Future research should focus on the synthesis of a broader range of analogues to refine the SAR and optimize the pharmacological properties of this promising class of natural products.

References

A Head-to-Head Comparison of Cephalochromin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed, head-to-head comparison of prevalent extraction methods for Cephalochromin, a fungal naphtho-γ-pyrone with noted antibacterial properties. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to facilitate an informed selection of the most suitable extraction strategy.

This compound is a secondary metabolite produced by various fungal species, including those of the genera Acremonium and Aspergillus. Its isolation is a key process for further pharmacological investigation. This guide focuses on the two primary approaches for its extraction: traditional solvent extraction and modern, intensified extraction techniques.

Comparative Analysis of Extraction Yield and Purity

The selection of an extraction method is often a trade-off between yield, purity, time, and resource investment. Below is a summary of quantitative data derived from studies employing different extraction protocols for this compound and related naphtho-γ-pyrones.

Extraction MethodFungal SourceSolvent SystemKey ParametersYieldPurityReference
Solvent Extraction (Maceration) Aspergillus niger S-48Ethyl AcetateFermented culture, three extractions5.6 g (crude extract)Not specified[1][2]
Ultrasound-Assisted Extraction (UAE) Various FungiMethanol/Water mixturesOptimized time, temperature, and solvent ratioGenerally higher than macerationDependent on downstream processing[3]
Solid-Phase Extraction (SPE) Various FungiMethanol/Water gradientSPE cartridge cleanup following initial extractionHigh recovery of target analytesHigh[4]

Experimental Protocols

For a reproducible and informed application of these methods, detailed experimental protocols are indispensable.

Solvent Extraction (Maceration)

This conventional method relies on the principle of partitioning the target compound between the fungal biomass and an organic solvent.

Protocol:

  • The fermented fungal culture is harvested.

  • The culture is extracted three times with an equal volume of ethyl acetate.

  • The organic phases are combined and concentrated under reduced pressure to yield the crude extract.

  • The crude extract is then subjected to further purification, typically by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.[1][2]

  • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

  • Pure compounds are often obtained through a final semi-preparative HPLC step.

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times compared to traditional maceration.

Protocol:

  • The fungal biomass is suspended in the chosen solvent (e.g., a methanol/water mixture).

  • The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe.

  • Key parameters such as temperature, sonication time, and ultrasonic frequency are controlled and optimized.

  • Following extraction, the mixture is filtered to separate the biomass from the extract.

  • The solvent is evaporated to yield the crude extract, which is then purified as described in the solvent extraction protocol.

Solid-Phase Extraction (SPE) for Cleanup

SPE is often employed as a crucial cleanup step after an initial solvent extraction to remove impurities and enrich the target compound.

Protocol:

  • An initial crude extract is obtained through solvent extraction.

  • The crude extract is redissolved in a minimal amount of a suitable solvent and loaded onto a pre-conditioned SPE cartridge (e.g., C18).

  • The cartridge is washed with a weak solvent (e.g., water) to remove polar impurities.

  • The target compound, this compound, is then eluted with a stronger solvent or a gradient of solvents (e.g., increasing concentrations of methanol in water).[4]

  • The eluted fractions containing the purified compound are collected for further analysis or use.

Visualization of Experimental Workflows

To provide a clear visual representation of the extraction processes, the following diagrams have been generated using the DOT language.

Solvent_Extraction_Workflow cluster_extraction Solvent Extraction cluster_purification Purification FermentedCulture Fermented Fungal Culture SolventAddition Add Ethyl Acetate (3x) FermentedCulture->SolventAddition Separation Separate Organic Phase SolventAddition->Separation Concentration Concentrate under Vacuum Separation->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractionation Collect Fractions SilicaColumn->Fractionation Analysis TLC/HPLC Analysis Fractionation->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Caption: Workflow for the extraction and purification of this compound using the solvent extraction method.

UAE_Workflow cluster_uae Ultrasound-Assisted Extraction cluster_purification_uae Purification FungalBiomass Fungal Biomass SolventSuspension Suspend in Solvent FungalBiomass->SolventSuspension Ultrasonication Ultrasonication SolventSuspension->Ultrasonication Filtration Filter Ultrasonication->Filtration Evaporation Evaporate Solvent Filtration->Evaporation CrudeExtract_UAE Crude Extract Evaporation->CrudeExtract_UAE SPE_Cleanup Solid-Phase Extraction (SPE) CrudeExtract_UAE->SPE_Cleanup HPLC_Purification Semi-preparative HPLC SPE_Cleanup->HPLC_Purification PureCephalochromin_UAE Pure this compound HPLC_Purification->PureCephalochromin_UAE

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) followed by purification.

Conclusion

The choice of extraction method for this compound depends on the specific goals of the research. For initial screening and isolation where time and solvent consumption are less critical, traditional solvent extraction provides a robust and well-established protocol. For process optimization, higher throughput, and potentially increased yields, Ultrasound-Assisted Extraction presents a compelling alternative. In all cases, a multi-step purification process, often involving both silica gel chromatography and reversed-phase HPLC or SPE, is necessary to obtain high-purity this compound suitable for biological assays and structural elucidation. Researchers are encouraged to consider a combination of these techniques to develop a tailored extraction and purification strategy that best suits their laboratory capabilities and research objectives.

References

Evaluating the Clinical Potential of Cephalochromin Versus Existing Antibacterial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungal-derived compound Cephalochromin against existing antibacterial drugs. This compound, a naphtho-gamma-pyrone, has been identified as a novel inhibitor of bacterial fatty acid synthesis, a pathway essential for bacterial survival. This document summarizes its mechanism of action, presents available preclinical data in comparison to established antibiotics, details the experimental protocols for antibacterial susceptibility testing, and provides visualizations to illustrate key concepts.

Introduction to this compound

This compound is a secondary metabolite produced by various fungi. Structurally, it belongs to the class of naphtho-gamma-pyrones. Recent research has elucidated its mechanism of action as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI)[1][2]. FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of fatty acids that are vital components of bacterial cell membranes. The inhibition of this pathway leads to the disruption of membrane integrity and ultimately bacterial cell death. Notably, the FAS-II pathway is absent in humans, making FabI an attractive target for the development of selective antibacterial agents with potentially low host toxicity.

Comparative Analysis of Antibacterial Efficacy

A direct comparison of the antibacterial efficacy of this compound requires Minimum Inhibitory Concentration (MIC) data against a panel of clinically relevant bacteria. While specific MIC values for this compound are not widely available in the public domain, data from closely related naphtho-γ-pyrones provide an initial indication of its potential activity, particularly against Gram-positive bacteria.

For a relevant comparison, we have included data for other FabI inhibitors, Triclosan and Platensimycin, as well as a standard-of-care antibiotic, Vancomycin (a glycopeptide that inhibits cell wall synthesis), which is often used for serious Gram-positive infections.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Organism This compound (Naphtho-γ-pyrone analogues) Triclosan Platensimycin Vancomycin
Staphylococcus aureus (MSSA)12.5 - 50[3]0.025 - 10.50.5 - 2
Staphylococcus aureus (MRSA)12.5 - 50[3]0.1 - >40.5 - 11 - 4
Enterococcus faecalisNot Available>640.11 - 4
Escherichia coliNot Available0.5 - 64>128>256

Note: Data for this compound is based on published MIC values for structurally similar monomeric naphtho-γ-pyrones isolated from Penicillium sp.[3]. This should be considered an estimate of potential activity pending specific testing of this compound.

Table 2: In Vitro FabI Inhibition (IC50 in µM)

Compound S. aureus FabI E. coli FabI
This compound 1.9 [1][2]1.8 [1][2]

This data indicates that this compound is a potent inhibitor of the FabI enzyme in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, the lack of whole-cell activity data against E. coli suggests that permeability or efflux mechanisms may limit its effectiveness against Gram-negative pathogens.

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

This compound's primary mode of action is the inhibition of the FabI enzyme. The following diagram illustrates the simplified bacterial fatty acid synthesis (FAS-II) pathway and the point of inhibition by this compound.

FASII_Pathway cluster_0 Bacterial Cytoplasm Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Acyl_ACP Acyl-ACP (growing fatty acid chain) Malonyl_ACP->Acyl_ACP FabG FabG Acyl_ACP->FabG Condensation Fatty_Acids Fatty Acids for Membrane Synthesis Acyl_ACP->Fatty_Acids Enoyl_ACP Enoyl-ACP FabI FabI (Enoyl-ACP Reductase) Enoyl_ACP->FabI Reduction FabH->Acyl_ACP FabZ FabZ FabG->FabZ Reduction FabZ->Enoyl_ACP Dehydration FabI->Acyl_ACP Elongation Cycle This compound This compound This compound->FabI Inhibition

Mechanism of Action of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of a new antibacterial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Stock Solution:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for testing.

  • Preparation of Bacterial Inoculum:

    • The bacterial strain to be tested is grown on an appropriate agar plate (e.g., Tryptic Soy Agar) for 18-24 hours.

    • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • A 96-well microtiter plate is used.

    • Each well in a row receives a decreasing concentration of the antimicrobial agent (typically 100 µL per well).

    • Control wells are included:

      • Growth Control: Contains only the bacterial inoculum in broth (no antibiotic).

      • Sterility Control: Contains only sterile broth.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well (except the sterility control).

    • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram outlines the general workflow for this experimental protocol.

MIC_Workflow cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay start Start prep_antibiotic Prepare Antibiotic Stock and Dilutions start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-Well Plate (Antibiotic dilutions and Controls) prep_antibiotic->setup_plate prep_inoculum->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Workflow for MIC Determination.

Logical Comparison and Clinical Potential

The clinical potential of this compound hinges on several factors when compared to existing antibacterial agents. The diagram below provides a logical relationship of these key comparative features.

Logical_Comparison cluster_features Comparative Features This compound This compound MoA Mechanism of Action This compound->MoA Novel (FabI Inhibition) Spectrum Spectrum of Activity This compound->Spectrum Potentially Narrow (Gram-positive focus) Resistance Resistance Profile This compound->Resistance No known cross-resistance Toxicity Host Toxicity This compound->Toxicity Potentially Low (targets non-mammalian pathway) Existing_Drugs Existing Antibacterial Drugs Existing_Drugs->MoA Established (e.g., Cell Wall, Protein Synthesis) Existing_Drugs->Spectrum Broad or Narrow Existing_Drugs->Resistance Established resistance mechanisms Existing_Drugs->Toxicity Variable, known side-effects

Key Comparative Features.

Strengths of this compound:

  • Novel Mechanism of Action: By targeting FabI, this compound has the potential to be effective against bacteria that have developed resistance to conventional antibiotics acting on other cellular pathways.

  • Potential for Low Host Toxicity: The FAS-II pathway is specific to bacteria, suggesting a favorable safety profile in humans.

  • Activity Against Resistant Strains: The available data on related compounds suggests activity against methicillin-resistant Staphylococcus aureus (MRSA).

Challenges and Areas for Further Research:

  • Limited Spectrum: The current data suggests that this compound's activity may be primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative organisms appears to be limited, possibly due to issues with cell wall penetration or efflux pumps.

  • Lack of In Vivo Data: Comprehensive in vivo studies are required to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models of infection.

  • Potential for Resistance Development: As with any new antibiotic, the potential for bacteria to develop resistance to this compound through mutations in the fabI gene needs to be thoroughly investigated.

Conclusion

This compound represents a promising lead compound in the search for new antibacterial agents. Its novel mechanism of action targeting the essential bacterial FabI enzyme offers a potential solution to the growing problem of antibiotic resistance. However, further extensive preclinical and clinical research is necessary to fully elucidate its antibacterial spectrum, in vivo efficacy, safety profile, and potential for resistance development. The data presented in this guide serves as a foundation for researchers and drug development professionals to evaluate the clinical potential of this compound and to guide future investigations into this intriguing natural product.

References

Safety Operating Guide

Personal protective equipment for handling Cephalochromin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cephalochromin is readily available. The following guidance is based on best practices for handling mycotoxins, the class of chemical compounds to which this compound belongs. Mycotoxins are naturally occurring toxins produced by certain molds and can pose health risks.[1] All personnel must be trained in handling hazardous substances before working with this compound.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin, and eye contact.[2][3] The following table summarizes the required PPE.

Protection Type Required PPE Specifications and Use
Respiratory Protection NIOSH-approved N95 or higher-level respiratorEssential when handling powdered this compound to prevent inhalation of airborne particles.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving is recommended. Dispose of outer gloves immediately after handling and wash hands.
Eye Protection Safety goggles or a full-face shieldMust be worn to protect against splashes or airborne particles. A face shield provides broader protection.
Body Protection Disposable, full-coverage lab coat or gownShould be worn over personal clothing and disposed of as contaminated waste after use.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan for Handling this compound

A systematic approach is critical to safely handle this compound from receipt to disposal. The following step-by-step protocol should be followed.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, clearly marked with warning signs.[2]

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][5]

  • Ensure all necessary PPE is available and inspected before use.

  • Prepare all required equipment and reagents in the designated area to minimize movement of the hazardous material.

2. Handling and Experimental Procedures:

  • When weighing powdered this compound, do so within the fume hood. Use a dedicated set of utensils (spatulas, weigh boats) and decontaminate them after use.

  • If possible, handle this compound in a solution to reduce the risk of aerosolization.[2]

  • Avoid direct contact with the substance. Use forceps or other tools when handling containers.

  • After handling, decontaminate the work surface with a suitable agent such as a sodium hypochlorite solution.[2]

3. Spill Management:

  • In case of a small spill, decontaminate the area using a 5% sodium hypochlorite solution.[2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including used PPE (gloves, lab coats), weigh boats, and contaminated consumables, should be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be treated to degrade the mycotoxin before disposal. Common methods include treatment with sodium hypochlorite or potassium permanganate in sulfuric acid.[6] Follow your institution's guidelines for chemical waste disposal.[4]

  • Contaminated Glassware: Reusable glassware should be decontaminated by soaking in a 5% sodium hypochlorite solution before washing.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh Enter Handling Area prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces spill_event Spill Occurs dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe spill_cleanup Decontaminate Spill Area spill_event->spill_cleanup spill_cleanup->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.